3-Acetyl-2,5-dimethylfuran
Descripción
This compound has been reported in Plakortis angulospiculatus with data available.
Propiedades
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSVBCHYXYXDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1030317 | |
| Record name | 3-Acetyl-2,5-dimethylfuran | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Liquid, Colorless to yellow liquid; Sweet nutty hazelnut aroma with earthy undertones | |
| Record name | 3-Acetyl-2,5-dimethylfuran | |
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| Record name | 3-Acetyl-2,5-dimethylfuran | |
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| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
62.00 °C. @ 0.25 mm Hg | |
| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
slightly, Slightly soluble in water; Soluble in propylene glycol, most fixed oils, Soluble (in ethanol) | |
| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |
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| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.034-1.048 | |
| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10599-70-9 | |
| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Acetyl-2,5-dimethylfuran | |
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| Record name | 3-Acetyl-2,5-dimethylfuran | |
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| Record name | 1-(2,5-dimethyl-3-furyl)ethan-1-one | |
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| Record name | 3-ACETYL-2,5-DIMETHYLFURAN | |
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| Record name | 3-Acetyl-2,5-dimethylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetyl-2,5-dimethylfuran: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2,5-dimethylfuran is a heterocyclic organic compound that has garnered attention in the fields of flavor chemistry and toxicology. As a member of the furan derivative family, it contributes to the aroma profile of various food products. However, concerns regarding its potential genotoxicity have prompted further investigation into its metabolic fate and interaction with biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, with a focus on data relevant to research and development.
Chemical Properties and Structure
This compound is a substituted furan characterized by the presence of two methyl groups at positions 2 and 5, and an acetyl group at position 3 of the furan ring.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2,5-dimethylfuran-3-yl)ethanone | [1] |
| Synonyms | 2,5-Dimethyl-3-acetylfuran, 3-Acetyl-2,5-dimethyl furan | [1] |
| CAS Number | 10599-70-9 | [2] |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 62 °C at 0.25 mmHg | [2] |
| Density | 1.038 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.485 | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and propylene glycol | [3] |
| SMILES String | CC(=O)c1cc(C)oc1C | [2] |
| InChI Key | KBSVBCHYXYXDAG-UHFFFAOYSA-N | [2] |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
Synthesis
General Experimental Workflow for Friedel-Crafts Acylation:
Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.
Critical Parameters:
-
Temperature Control: The reaction is often exothermic, requiring careful temperature management to avoid side reactions.
-
Stoichiometry: The molar ratios of the reactants and catalyst are crucial for optimizing the yield and minimizing byproducts.
-
Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is typically used.[4]
-
Workup: Proper quenching and washing are necessary to remove the catalyst and any unreacted starting materials.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the identification and quantification of this compound.
-
Typical Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is often used.[6]
-
Carrier Gas: Helium is a common carrier gas.[6]
-
Temperature Program: A temperature ramp is employed to separate the components of a mixture. For example, starting at a lower temperature (e.g., 40-70°C) and gradually increasing to a higher temperature (e.g., 280-290°C).[6]
-
Detection: Mass spectrometry is used for detection, providing both qualitative (mass spectrum) and quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While full spectral data with assignments were not available in the search results, the expected chemical shifts can be predicted based on the structure.
Biological Activity and Signaling Pathways
The biological activity of furan derivatives is diverse, with various compounds exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] For this compound specifically, the primary biological activities of note are its use as a flavoring agent and its potential genotoxicity.[1]
Genotoxicity and Metabolic Activation
The genotoxicity of some furan derivatives is linked to their metabolic activation by cytochrome P450 enzymes in the liver.[7][9] In the case of furan and its methylated analogs, this activation involves the formation of reactive, unsaturated dicarbonyl metabolites.[7] For 2,5-dimethylfuran, metabolic activation leads to the formation of a reactive metabolite that can form adducts with DNA.[7] Although a specific study detailing the complete metabolic pathway for this compound was not found, a plausible pathway can be inferred based on the metabolism of similar furan derivatives. This involves an oxidative ring opening to form a reactive α,β-unsaturated γ-dicarbonyl metabolite. This electrophilic intermediate can then react with nucleophilic sites on DNA, leading to the formation of DNA adducts, which can result in mutations if not repaired.[7][9]
Proposed Metabolic Activation and Genotoxicity Pathway:
Caption: Proposed pathway for the metabolic activation and genotoxicity of this compound.
Conclusion
This compound is a well-characterized furan derivative with established chemical and physical properties. Its primary significance lies in its dual role as a flavoring agent and a potential genotoxin. The likely mechanism of its genotoxicity involves metabolic activation to a reactive dicarbonyl species that can form DNA adducts. Further research is warranted to fully elucidate the specific metabolic pathways and to quantify the risk associated with human exposure through food and other sources. The information provided in this guide serves as a foundational resource for scientists and professionals engaged in the study and risk assessment of this and related furan compounds.
References
- 1. zenodo.org [zenodo.org]
- 2. This compound 98 10599-70-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 10599-70-9 | Benchchem [benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Enigmatic Aroma Compound: A Technical Guide to 3-Acetyl-2,5-dimethylfuran in Foods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2,5-dimethylfuran is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of a variety of thermally processed foods. As a member of the furan family, it is formed during the heating process, primarily through the Maillard reaction. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, the analytical methodologies for its quantification, and the biochemical pathways leading to its formation. This information is crucial for researchers in food science, toxicology, and drug development who are interested in the impact of dietary compounds on human health.
Natural Occurrence in Foods
This compound has been identified as a naturally occurring flavor compound in a range of food products that undergo significant heat treatment during their preparation. Its presence is particularly notable in:
-
Coffee: The roasting of coffee beans provides the ideal conditions for the Maillard reaction, leading to the formation of a complex array of volatile compounds, including this compound, which contributes to the rich, roasted aroma of coffee.
-
Bread and Baked Goods: The baking process, characterized by high temperatures and the presence of reducing sugars and amino acids in the dough, facilitates the formation of this furan derivative, imparting characteristic nutty and bready notes.[1]
-
Beer and Alcoholic Beverages: While typically present at lower concentrations, this compound can be found in some beers and other alcoholic beverages, likely as a result of the malting and kilning of grains, as well as any subsequent heat treatments during production.[2]
While the qualitative presence of this compound in these food items is established, comprehensive quantitative data remains limited in publicly available literature. The table below summarizes the reported occurrences; however, specific concentration ranges are often not available for this particular compound, with most studies focusing on furan and its more common alkylated derivatives.
| Food Category | Specific Food Item | Reported Occurrence | Quantitative Data (µg/kg) |
| Beverages | Coffee (Roasted Beans) | Yes | Not specified in available literature |
| Beer (Alcohol-free) | Yes[2] | Not specified in available literature | |
| Cereal Products | Bread and Baked Goods | Yes[1] | Not specified in available literature |
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.[3] While the general mechanism of the Maillard reaction is well-understood, the specific pathways leading to the formation of individual flavor compounds, including this compound, are intricate and depend on the specific precursors available.
The formation of the 2,5-dimethylfuran core is believed to originate from the degradation of sugars. The subsequent acetylation at the 3-position likely involves intermediates derived from both sugar fragmentation and amino acid degradation. Key precursors are thought to include:
-
Reducing Sugars: Glucose and fructose are primary reactants in the Maillard reaction.
-
Amino Acids: The type of amino acid present significantly influences the reaction products.
The proposed general pathway involves the formation of key intermediates such as acetylformoin, which can then cyclize and react further to form the final furan structure.
References
An In-depth Technical Guide to the Synthesis of 3-Acetyl-2,5-dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Acetyl-2,5-dimethylfuran, a key intermediate in various chemical and pharmaceutical applications. The document details two principal synthesis routes: the Friedel-Crafts acylation of 2,5-dimethylfuran and a two-step pathway originating from acetylacetone. This guide is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.
Introduction
This compound is a furan derivative of significant interest due to its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features, an acetyl group and two methyl groups on a furan ring, provide multiple reaction sites for further chemical modification. This guide focuses on the practical aspects of its synthesis, providing the necessary details for laboratory-scale preparation.
Synthesis Pathways
Two primary and well-established pathways for the synthesis of this compound are discussed in detail below.
Pathway 1: Friedel-Crafts Acylation of 2,5-Dimethylfuran
This direct approach involves the electrophilic substitution of an acetyl group onto the 2,5-dimethylfuran ring. The reaction is typically catalyzed by a Lewis acid, with zinc chloride being a common and effective choice. Acetic anhydride serves as the acylating agent.
Caption: Friedel-Crafts acylation of 2,5-dimethylfuran.
A detailed experimental procedure for the Friedel-Crafts acylation of 2,5-dimethylfuran is provided below, based on established literature.
Materials:
-
2,5-Dimethylfuran
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a solution of 2,5-dimethylfuran in a suitable solvent (e.g., dichloromethane or toluene) is prepared.
-
Catalyst Addition: Anhydrous zinc chloride is added to the stirred solution.
-
Acylating Agent Addition: Acetic anhydride is added dropwise to the reaction mixture from the dropping funnel. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-100°C and stirred vigorously for a specified period (typically several hours) to ensure complete reaction.
-
Work-up:
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice water.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under vacuum or by column chromatography to yield pure this compound.
-
| Parameter | Value | Reference |
| Yield | Moderate to good | [General literature on Friedel-Crafts reactions] |
| Reaction Temperature | 80–100°C | [1] |
| Catalyst | Zinc Chloride (Lewis Acid) | [1] |
| Acylating Agent | Acetic Anhydride or Acetyl Chloride | [1] |
| Solvent | Dichloromethane or Toluene | [1] |
Pathway 2: Two-Step Synthesis from Acetylacetone
This alternative pathway involves the initial formation of diethyl 2,3-diacetylsuccinate from the condensation of acetylacetone and diethyl oxalate, followed by an acid-catalyzed cyclization to form the furan ring.
Caption: Two-step synthesis from acetylacetone.
Step 1: Synthesis of Diethyl 2,3-diacetylsuccinate
Materials:
-
Acetylacetone
-
Diethyl oxalate
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, a solution of the base in anhydrous ethanol is prepared.
-
Reactant Addition: A mixture of acetylacetone and diethyl oxalate is added slowly to the basic solution with stirring.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating for a specified duration.
-
Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The crude product is then purified, often by distillation under reduced pressure.
Step 2: Acid-Catalyzed Cyclization
Materials:
-
Diethyl 2,3-diacetylsuccinate
-
Hydrochloric acid (HCl)
Procedure:
-
The intermediate, diethyl 2,3-diacetylsuccinate, is treated with aqueous hydrochloric acid.
-
The mixture is heated, often under reflux, to promote the cyclization and decarboxylation reactions.
-
After cooling, the product is isolated by extraction with a suitable organic solvent.
-
The organic extract is washed, dried, and the solvent is evaporated.
-
The final product, this compound, is purified by distillation or chromatography.
| Parameter | Value | Reference |
| Overall Yield | Improved yields compared to older methods | [1] |
| Step 1 Reactants | Acetylacetone, Diethyl Oxalate | [1] |
| Step 2 Catalyst | Hydrochloric Acid | [1] |
Data Presentation
The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 100-101 °C at 25 mmHg |
| Density | 1.038 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.485 |
| ¹H NMR (CDCl₃, δ) | ~2.3 (s, 3H), ~2.4 (s, 3H), ~2.5 (s, 3H), ~6.0 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~14, ~15, ~30, ~115, ~125, ~150, ~160, ~195 |
| Mass Spectrum (m/z) | 138 (M+), 123, 95, 43 |
Experimental Workflows
The following diagrams illustrate the general workflows for the two primary synthesis pathways.
Caption: Workflow for Friedel-Crafts acylation.
Caption: Workflow for the acetylacetone-based synthesis.
Conclusion
This technical guide has detailed two robust and reliable methods for the synthesis of this compound. The Friedel-Crafts acylation offers a direct and efficient one-step route, while the two-step synthesis from acetylacetone provides an alternative with potentially higher yields and different starting material considerations. The provided experimental protocols, quantitative data, and visual diagrams are intended to equip researchers and professionals in the field with the necessary information to successfully synthesize this valuable chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for achieving the desired outcomes.
References
Spectroscopic Profile of 3-Acetyl-2,5-dimethylfuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetyl-2,5-dimethylfuran (CAS No. 10599-70-9), a heterocyclic organic compound with applications as a flavoring agent.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Spectroscopic Data
The structural elucidation of this compound, with the molecular formula C₈H₁₀O₂, is supported by a combination of spectroscopic techniques.[3] The key data from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectrum
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl and furan ring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | CH₃ (C2-Methyl) |
| Data not available | Data not available | Data not available | CH₃ (C5-Methyl) |
| Data not available | Data not available | Data not available | CH (C4-H) |
| Data not available | Data not available | Data not available | CH₃ (Acetyl) |
¹³C NMR Spectrum
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Acetyl) |
| Data not available | C2 (Furan) |
| Data not available | C3 (Furan) |
| Data not available | C4 (Furan) |
| Data not available | C5 (Furan) |
| Data not available | CH₃ (C2-Methyl) |
| Data not available | CH₃ (C5-Methyl) |
| Data not available | CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the ketone carbonyl group. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹, while conjugation to a double bond or aromatic ring, as in this furan derivative, shifts this band to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[4][5]
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C=O Stretch (Ketone) |
| Data not available | C-H Stretch (Alkyl) |
| Data not available | C-O-C Stretch (Furan) |
| Data not available | C=C Stretch (Furan) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 138.16 g/mol ), the mass spectrum shows a molecular ion peak and several fragment ions.[1][6]
| m/z | Relative Intensity | Assignment |
| 138 | Data not available | [M]⁺ (Molecular Ion) |
| 123 | Data not available | [M-CH₃]⁺ |
| 43 | Data not available | [CH₃CO]⁺ |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[1][7]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[8] The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. For a ¹H spectrum, a standard single-pulse experiment is typically used with a spectral width of around 12-16 ppm. For a ¹³C spectrum, a proton-decoupled single-pulse experiment is employed with a spectral width of approximately 200-220 ppm.[8]
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain spectra. The spectra are then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, the neat liquid can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis is performed to separate the compound from any impurities and to obtain its mass spectrum.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.[10]
-
GC Separation: A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., HP-5MS).[10] The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure good separation of the components.[10]
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used to generate the molecular ion and fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[11]
Logical Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029563) [hmdb.ca]
- 3. This compound 98 10599-70-9 [sigmaaldrich.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Physical Properties of 3-Acetyl-2,5-dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Acetyl-2,5-dimethylfuran, a significant flavor and fragrance compound. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a schematic for its synthesis.
Physical Properties
This compound is a yellow liquid known for its sweet, nutty, and roasted aroma.[1] Its key physical characteristics are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 62 °C | @ 0.25 mmHg |
| 83 °C | @ 11.00 mmHg (1466 Pa)[1] | |
| Density | 1.038 g/mL | @ 25 °C |
| Refractive Index | 1.485 | @ 20 °C, n20/D |
Experimental Protocols
The following sections detail the methodologies for determining the boiling point and density of liquid compounds like this compound.
1. Determination of Boiling Point under Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that decompose at their atmospheric boiling point or have very high boiling points, the determination is carried out under reduced pressure.
Apparatus:
-
A distillation flask with a side arm
-
A capillary tube sealed at one end
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum pump and a manometer
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the distillation flask.
-
A capillary tube, with its sealed end upwards, is placed in the flask.
-
The flask is connected to a vacuum pump, and the pressure is reduced to the desired value, measured by a manometer.
-
The flask is gently heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.
2. Determination of Density using a Pycnometer
A pycnometer is a specialized flask used to accurately determine the density of a liquid. The method involves measuring the weight of a known volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)
-
Analytical balance
-
Thermostatically controlled water bath
-
The liquid sample (this compound)
-
Distilled water (for calibration)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance (m_empty).
-
The pycnometer is then filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
The water level is adjusted to the mark on the pycnometer, ensuring there are no air bubbles. The outside of the pycnometer is carefully dried.
-
The pycnometer filled with water is weighed (m_water). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).
-
The filled pycnometer is brought to the same temperature in the water bath as the water was.
-
The pycnometer is weighed again (m_sample).
-
The density of the sample is calculated using the formula: Density = (m_sample - m_empty) / V.
Synthesis of this compound
This compound can be synthesized via the Friedel-Crafts acylation of 2,5-dimethylfuran. A common method involves the reaction of 2,5-dimethylfuran with acetic anhydride using a Lewis acid catalyst such as zinc chloride.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a similar synthesis of 2-acetylfuran and is applicable for the synthesis of this compound.
Materials:
-
2,5-dimethylfuran
-
Acetic anhydride
-
Anhydrous zinc chloride (catalyst)
-
Acetic acid (solvent)
-
Reaction vessel (three-necked flask) with a stirrer and condenser
Procedure:
-
In a three-necked flask equipped with a stirrer and condenser, add acetic anhydride, acetic acid, and anhydrous zinc chloride.
-
Stir the mixture at room temperature until the zinc chloride is completely dissolved.
-
Cool the mixture and slowly add 2,5-dimethylfuran dropwise while maintaining a low temperature.
-
After the addition is complete, slowly warm the reaction mixture to a specified temperature (e.g., 80-110 °C) and maintain it for several hours (e.g., 3 hours).
-
Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is then isolated and purified, typically by vacuum distillation, to obtain this compound.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Synthesis workflow for this compound.
References
The Genesis of a Flavor Compound: A Technical Guide to the Formation of 3-Acetyl-2,5-dimethylfuran in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable aromas, colors, and flavors in a vast array of thermally processed foods. Among the myriad of compounds generated, 3-acetyl-2,5-dimethylfuran emerges as a significant contributor to the sensory profile of many products, imparting characteristic sweet, nutty, and caramel-like notes. This technical guide provides an in-depth exploration of the formation of this compound, detailing its precursors, formation pathways, influencing factors, and analytical methodologies.
Core Concepts in the Formation of this compound
The synthesis of this compound via the Maillard reaction is a multi-step process involving the condensation of a reducing sugar and an amino acid, followed by a series of rearrangements, dehydrations, and cyclizations.
Key Precursors:
-
Reducing Sugars: The foundational carbohydrate source is a reducing sugar, with L-rhamnose being a particularly important precursor for furanone derivatives with a similar dimethylfuran structure. Other hexoses like glucose can also contribute, though the specific substitution pattern of this compound points towards intermediates derived from 6-deoxyhexoses like rhamnose.
-
Amino Acids: Amino acids provide the essential nitrogenous component for the Maillard reaction. While various amino acids can participate, proline has been identified as a key reactant in the formation of many flavor compounds. The specific role of different amino acids in directing the reaction towards this compound is an area of ongoing research.
Influencing Factors:
The yield and rate of formation of this compound are significantly influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the Maillard reaction, leading to an increased formation of furan derivatives.
-
pH: The pH of the reaction medium affects the rate of the initial condensation step and subsequent rearrangement reactions.
-
Time: The duration of heating directly impacts the extent of the Maillard reaction and the concentration of the resulting flavor compounds.
-
Water Activity: The presence of water is crucial for the initial steps of the Maillard reaction, but lower water activity in later stages can favor the formation of heterocyclic compounds like furans.
Proposed Formation Pathway of this compound
While the precise, universally accepted pathway for the formation of this compound is still under investigation, a plausible mechanism can be postulated based on the established principles of the Maillard reaction and the known reactivity of its precursors. The pathway likely involves the formation of key intermediates such as deoxyosones.
A proposed pathway, particularly from the reaction of L-rhamnose and an amino acid like proline, is illustrated below. This pathway involves the initial formation of an Amadori or Heyns product, followed by enolization, dehydration, and cyclization to form the furan ring. The acetyl group at the 3-position and the methyl groups at the 2- and 5-positions are derived from the carbon skeleton of the rhamnose precursor.
Quantitative Analysis of Furan Derivatives
The quantification of this compound and other furan derivatives in Maillard reaction model systems and food products is crucial for understanding flavor profiles and for quality control. While specific quantitative data for this compound is limited in publicly available literature, the table below summarizes reported yields for related furan compounds in various model systems. This data provides a comparative context for the potential yields of the target compound under different conditions.
| Furan Derivative | Precursors | Reaction Conditions | Yield (µmol/mol precursor) | Reference |
| Furan | Sugars + Amino Acids | Roasting conditions | up to 330 | [1] |
| 2-Methylfuran | Sugars + Amino Acids | Roasting conditions | up to 260 | [1] |
| Furan | Sugars + Amino Acids | Pressure cooking | < 20 | [1] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Glucose + Proline | pH 7, reflux | up to 0.25 mg/mmol |
Experimental Protocols
The following section outlines a general experimental protocol for studying the formation of this compound in a Maillard reaction model system. This protocol can be adapted and optimized for specific research objectives.
Objective: To investigate the formation of this compound from the reaction of L-rhamnose and L-proline under controlled heating conditions.
Materials:
-
L-Rhamnose
-
L-Proline
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
High-purity water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath with temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare equimolar solutions of L-rhamnose and L-proline in the phosphate buffer. For example, dissolve 1 mmol of L-rhamnose and 1 mmol of L-proline in 10 mL of buffer in a reaction vial.
-
-
Maillard Reaction:
-
Seal the reaction vials tightly.
-
Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 120°C, 140°C, or 160°C).
-
Heat the reaction mixture for a specific duration (e.g., 30, 60, or 120 minutes).
-
-
Extraction of Volatiles:
-
After the reaction, cool the vials to room temperature.
-
Add a known volume of the organic solvent to the reaction mixture.
-
Vortex the mixture vigorously for several minutes to extract the volatile compounds.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis by GC-MS:
-
Inject an aliquot of the dried organic extract into the GC-MS system.
-
Use an appropriate GC column (e.g., a polar capillary column) and temperature program to separate the volatile compounds.
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the compound using an internal or external standard method.
-
Conclusion
The formation of this compound is a fascinating and complex outcome of the Maillard reaction, contributing significantly to the desirable flavors of many foods. Understanding the intricate interplay of precursors, reaction conditions, and intermediate pathways is paramount for researchers and professionals in the fields of food science, flavor chemistry, and drug development. While the precise mechanisms are still being elucidated, the knowledge presented in this guide provides a solid foundation for further investigation and for the strategic control of flavor formation in various applications. Future research, particularly focusing on isotopic labeling studies and detailed kinetic modeling, will undoubtedly shed more light on the genesis of this important flavor compound.
References
Unraveling the Thermal Degradation of 3-Acetyl-2,5-dimethylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2,5-dimethylfuran is a key flavoring agent and a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. Understanding its thermal stability and degradation pathways is crucial for ensuring product quality, safety, and efficacy in applications where it may be subjected to elevated temperatures, such as in food processing, chemical synthesis, and pharmaceutical formulation. This technical guide provides an in-depth overview of the anticipated thermal degradation of this compound. In the absence of direct studies on this specific compound, this guide synthesizes information from research on analogous furan derivatives to propose likely degradation mechanisms and products. It also outlines a representative experimental protocol for analyzing the thermal decomposition of such compounds.
Introduction
Furan derivatives are a class of heterocyclic organic compounds that are widely present in thermally processed foods and are also significant building blocks in the chemical and pharmaceutical industries. The thermal behavior of these compounds is of considerable interest due to the potential formation of volatile and semi-volatile degradation products, some of which may have toxicological implications. This compound, with its acetyl and methyl substituents on the furan ring, presents a unique chemical structure whose behavior under thermal stress has not been extensively documented. This guide aims to bridge this knowledge gap by extrapolating from the established thermal degradation pathways of similar furan compounds.
Hypothetical Thermal Degradation Pathways
The thermal degradation of furan and its derivatives is known to proceed through complex reaction mechanisms, including ring-opening, decarbonylation, and side-chain reactions. For this compound, the degradation is likely initiated by the cleavage of the furan ring or the homolytic cleavage of the bonds in its side chains.
Based on studies of other furan derivatives, a primary degradation pathway for furan compounds involves the opening of the furan ring to form an aldehyde group, which is then followed by decarbonylation to produce carbon monoxide (CO)[1][2]. The functional groups attached to the furan ring can influence the energy barriers for these reactions[1][2]. In the case of 2-acetylfuran, its thermal decomposition is primarily governed by unimolecular dissociation reactions and hydrogen addition reactions[3].
A proposed general mechanism for the initial steps of furan pyrolysis involves the formation of carbene intermediates through hydrogen atom transfer reactions[4]. These carbenes can then undergo further reactions to yield products like acetylene and ketene[5].
The following diagram illustrates a hypothetical initial degradation pathway for this compound, drawing parallels from the established mechanisms of other furan derivatives.
Caption: Hypothetical initial steps in the thermal degradation of this compound.
Anticipated Degradation Products
While specific quantitative data for the thermal degradation of this compound is unavailable in the current literature, a qualitative assessment of potential products can be made based on the pyrolysis of analogous compounds like furan, 2-methylfuran, and 2-acetylfuran. The primary degradation products are expected to be a complex mixture of smaller volatile organic compounds.
Table 1: Hypothetical Thermal Degradation Products of this compound
| Product Class | Potential Compounds | Rationale |
| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO2), Methane (CH4) | Decarbonylation of the furan ring and fragmentation of side chains are common pathways in furan pyrolysis[1][2][6]. |
| Aldehydes & Ketones | Acetaldehyde, Acetone, Propanal | Fragmentation of the acetyl and methyl side chains and the furan ring can lead to the formation of smaller carbonyl compounds. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes | Rearrangement and recombination reactions of degradation intermediates can lead to the formation of aromatic compounds. |
| Other Furans | 2,5-dimethylfuran, 2-methylfuran, Furan | Cleavage of the acetyl group could lead to the formation of simpler furan derivatives. |
| Alkenes & Alkynes | Ethene, Propene, Acetylene | Fragmentation of the carbon skeleton during pyrolysis is expected to produce various small unsaturated hydrocarbons[5]. |
Experimental Protocols for Thermal Degradation Analysis
To empirically determine the thermal degradation products of this compound, a robust analytical methodology is required. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose, allowing for the thermal decomposition of a sample in an inert atmosphere followed by the separation and identification of the resulting volatile products[7][8].
Representative Py-GC/MS Experimental Protocol
The following protocol is a generalized procedure for the analysis of the thermal degradation of a furan derivative.
1. Sample Preparation:
-
A small, representative sample of this compound (typically in the microgram to milligram range) is accurately weighed into a pyrolysis sample cup[8].
2. Pyrolysis Unit Parameters:
-
Pyrolyzer: A micro-furnace pyrolyzer is commonly used.
-
Pyrolysis Temperature: A range of temperatures should be investigated to understand the temperature-dependent degradation profile. A typical starting point could be from 300 °C to 900 °C.
-
Heating Rate: A rapid heating rate is often employed to minimize secondary reactions.
-
Carrier Gas: An inert gas such as Helium or Nitrogen is used to sweep the degradation products into the GC system.
3. Gas Chromatography (GC) Parameters:
-
Injector: The interface between the pyrolyzer and the GC is heated to prevent condensation of the pyrolyzates.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for the separation of a wide range of volatile and semi-volatile compounds[9].
-
Oven Temperature Program: A temperature gradient is programmed to effectively separate the mixture of degradation products. An example program could be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 10 minutes.
-
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns for library matching.
-
Mass Range: A scan range of m/z 35-550 is typically sufficient to detect the expected degradation products.
-
Data Acquisition: Full scan mode is used to identify all detectable compounds.
5. Data Analysis:
-
The resulting chromatogram will show a series of peaks, each corresponding to a different degradation product.
-
The mass spectrum of each peak is compared against a spectral library (e.g., NIST/Wiley) for compound identification.
-
Quantification can be achieved by using internal or external standards if specific target compounds are of interest.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A streamlined workflow for the analysis of thermal degradation products using Py-GC/MS.
Conclusion and Future Directions
While direct experimental data on the thermal degradation of this compound is currently lacking, a comprehensive understanding of the thermal behavior of analogous furan compounds allows for the formulation of informed hypotheses regarding its decomposition pathways and products. It is anticipated that the thermal degradation of this compound will yield a complex mixture of smaller volatile organic compounds through mechanisms involving furan ring-opening, decarbonylation, and side-chain fragmentation.
To validate these hypotheses and to provide the quantitative data necessary for robust risk assessment and process optimization, dedicated experimental studies are essential. The Py-GC/MS protocol outlined in this guide provides a solid foundation for such investigations. Future research should focus on:
-
Systematic pyrolysis studies at various temperatures to elucidate the temperature-dependent formation of degradation products.
-
Kinetic modeling to understand the rates of formation of key degradation products.
-
Toxicological evaluation of the identified degradation products to ensure the safety of products containing or synthesized from this compound.
By undertaking these research efforts, the scientific and industrial communities can build a comprehensive understanding of the thermal degradation of this compound, thereby ensuring its safe and effective use across its various applications.
References
- 1. Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3-Acetyl-2,5-dimethylfuran: A Technical Guide to its Olfactory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olfactory Profile of 3-Acetyl-2,5-dimethylfuran
This compound is characterized by a complex and multifaceted aroma profile. It is generally described as having a musty and nutty primary scent, with additional sweet and earthy undertones.[1][2][3][4] A more detailed breakdown of its reported olfactory descriptors is provided in the table below. The odor strength is considered to be of medium intensity.
| Odor Descriptor | Reference(s) |
| Musty | [1][4] |
| Nutty | [1][3][4][5] |
| Sweet | [6] |
| Earthy | |
| Powdery | |
| Roasted | [5] |
| Almond | [5] |
| Walnut | [5] |
| Cocoa | |
| Corn | |
| Leather |
Table 1: Summary of Reported Olfactory Descriptors for this compound
Quantitative Olfactory Data
A thorough review of scientific literature did not yield specific quantitative data for the odor detection or recognition thresholds of this compound. The FEMA (Flavor and Extract Manufacturers Association) number for this compound is 3391, and its JECFA (Joint FAO/WHO Expert Committee on Food Additives) number is 1506.[7][8]
The determination of odor thresholds is a critical aspect of characterizing the potency of an aroma compound. In the absence of specific data for this compound, the following section details a generalized experimental protocol for how such values would be determined.
Experimental Protocols for Olfactory Analysis
Determination of Odor Thresholds
The following protocol outlines a standard methodology for determining the detection and recognition thresholds of a volatile compound like this compound. This is a generalized procedure based on established sensory analysis techniques.
Objective: To determine the lowest concentration at which the odor of this compound is detectable (detection threshold) and recognizable (recognition threshold).
Materials:
-
This compound (high purity)
-
Odor-free water or air as a solvent/diluent
-
A series of calibrated glass olfactometers or sniffing bottles
-
A panel of trained sensory assessors (typically 8-12 individuals)
-
Controlled environment with odor-free air
Methodology:
-
Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to consistently describe and rate odors. Train them to recognize the specific odor of this compound.
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. The concentration range should span from well above the expected threshold to below the expected threshold. A geometric progression of concentrations is typically used (e.g., powers of 2 or 3).
-
Presentation Method: The "three-alternative forced-choice" (3-AFC) method is a common and robust approach. In each trial, present the panelist with three samples: two blanks (solvent only) and one containing the odorant at a specific concentration.
-
Testing Procedure:
-
Present the samples to the panelists in a randomized and double-blind manner.
-
For each set of three, the panelist must identify the sample that is different from the other two.
-
For the recognition threshold, the panelist must also correctly describe the odor.
-
-
Data Analysis:
-
The individual threshold is typically defined as the concentration at which a panelist achieves a set number of correct identifications (often halfway between chance and certainty).
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a complex mixture that contribute to its overall aroma.
Objective: To separate the volatile components of a sample containing this compound and identify its retention time and odor character as perceived by a human assessor.
Instrumentation:
-
Gas chromatograph (GC)
-
Mass spectrometer (MS) for chemical identification
-
Olfactory detection port (ODP)
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax)
-
Trained sensory assessor
Methodology:
-
Sample Injection: A sample containing this compound is injected into the GC.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split between the MS detector and the ODP.
-
Detection:
-
MS Detector: Provides a mass spectrum for each separated compound, allowing for its chemical identification.
-
Olfactory Detection Port: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and a descriptor for each odor detected.
-
-
Data Correlation: The retention times of the odors detected at the ODP are correlated with the peaks from the MS detector to identify the compounds responsible for the specific aromas.
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[1][9] While the specific ORs that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.
-
Binding: The odorant molecule binds to a specific OR.
-
G-protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (Golf).
-
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which in turn catalyzes the production of cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na+ and Ca2+) into the neuron.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.
Conclusion
This compound possesses a rich and complex olfactory profile, making it a compound of significant interest. While qualitative descriptors of its aroma are well-documented, there is a notable absence of publicly available quantitative data regarding its odor thresholds. The experimental protocols outlined in this guide provide a framework for obtaining this critical information. Furthermore, while the specific olfactory receptors for this compound are yet to be elucidated, the general mechanism of olfactory signal transduction via G-protein coupled receptors provides a basis for understanding its perception. Further research is warranted to quantify the olfactory potency of this compound and to identify its specific molecular targets in the olfactory system, which will be invaluable for its application in the fields of flavor science and drug development.
References
- 1. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0029563) [hmdb.ca]
- 5. This compound [chembk.com]
- 6. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]
- 7. This compound | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
The Pivotal Role of 3-Acetyl-2,5-dimethylfuran in Defining Coffee's Complex Aroma Profile
An In-depth Technical Guide for Researchers and Scientists
The rich and inviting aroma of freshly brewed coffee is a complex symphony of hundreds of volatile organic compounds. Among these, 3-Acetyl-2,5-dimethylfuran emerges as a key contributor, imparting desirable nutty, sweet, and cocoa-like notes that are integral to the quintessential coffee experience. This technical guide delves into the core aspects of this compound, exploring its formation, sensory characteristics, analytical quantification, and the underlying signaling pathways governing its perception. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and sensory science who are engaged in the study of coffee aroma and flavor.
Chemical and Sensory Profile of this compound
This compound, a member of the furan and aryl alkyl ketone chemical classes, is a significant flavor compound. Its characteristic aroma is described as sweet, with distinct cocoa and corn-like nuances[1]. It also contributes musty and nutty notes to the overall sensory profile[1][2]. The sensory perception of this compound is a crucial element in the overall flavor profile of roasted coffee.
Table 1: Chemical and Sensory Properties of this compound
| Property | Description | Reference |
| IUPAC Name | 1-(2,5-dimethylfuran-3-yl)ethan-1-one | |
| Synonyms | 2,5-Dimethyl-3-acetylfuran | [1] |
| Chemical Class | Furan, Aryl alkyl ketone | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Sweet, cocoa, corn, musty, nutty | [1][2] |
| Flavor Profile | Nutty, musty, cocoa, beany, bready | [3] |
Formation During Coffee Roasting: The Maillard Reaction
The genesis of this compound is intrinsically linked to the coffee roasting process, primarily through the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the formation of a plethora of aroma and flavor compounds[4][5][6][7].
The formation pathway for acetylated furan derivatives like this compound involves the interaction of key precursors present in green coffee beans. While the precise, detailed mechanism for this specific compound is a subject of ongoing research, the general pathway can be illustrated.
Quantitative Analysis in Coffee
The concentration of this compound in coffee is influenced by several factors, including the coffee species (Arabica vs. Robusta), the degree of roast, and the brewing method. While specific quantitative data for this compound is not extensively available in the public domain, studies on related furan derivatives provide insights into the expected concentration ranges. For instance, the concentration of 2,5-dimethylfuran has been reported in various coffee products[8].
Table 2: Reported Concentrations of a Related Furan Derivative (2,5-dimethylfuran) in Coffee Products
| Coffee Product | Concentration Range (µg/kg) | Reference |
| Coffee products on the Chinese market | Not Detected - 6569 | [8] |
Note: This table presents data for 2,5-dimethylfuran as a proxy due to the limited availability of specific quantitative data for this compound.
Experimental Protocols for Quantification
The analysis of volatile compounds like this compound in a complex matrix such as coffee requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.
HS-SPME-GC-MS Method for Volatile Compound Analysis in Coffee
This protocol provides a general framework for the analysis of furan derivatives in coffee. Optimization of specific parameters may be required for the precise quantification of this compound.
Methodology:
-
Sample Preparation: A known amount of finely ground coffee is weighed into a headspace vial. An internal standard (e.g., a deuterated analog) is added for accurate quantification.
-
Headspace Solid-Phase Microextraction (HS-SPME): The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are desorbed and separated on a capillary column. The separated compounds are subsequently detected and identified by a mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the pure compound.
Olfactory Signaling Pathway
The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs)[1][3][9]. The binding of an odorant molecule to its specific OR triggers a cascade of intracellular events, ultimately leading to the generation of an electrical signal that is transmitted to the brain for processing.
The general mechanism of olfactory signal transduction is as follows:
-
Odorant Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor.
-
G-protein Activation: This binding event activates a specialized G-protein, Golf[2].
-
Adenylate Cyclase Activation: The activated Golf stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca2+ and Na+) into the neuron[2].
-
Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron, and if the threshold is reached, an action potential is generated and transmitted to the olfactory bulb of the brain.
While this represents the general pathway, the specific olfactory receptors that bind to this compound and elicit the perception of "nutty" and "cocoa" aromas are still an active area of research.
Conclusion
This compound is a vital component of coffee's aromatic complexity, contributing desirable nutty and sweet notes that significantly enhance the consumer's sensory experience. Its formation via the Maillard reaction during roasting underscores the critical role of this process in developing the final flavor profile of coffee. The quantification of this and other key aroma compounds through advanced analytical techniques like HS-SPME-GC-MS provides valuable data for quality control and product development. Furthermore, understanding the fundamental principles of olfactory signaling pathways offers a deeper insight into how these volatile molecules are perceived. Future research focusing on the precise quantification of this compound in different coffee varieties and the identification of its specific olfactory receptors will further illuminate its role in the captivating world of coffee aroma.
References
- 1. pnas.org [pnas.org]
- 2. Sense of smell - Wikipedia [en.wikipedia.org]
- 3. axxam.com [axxam.com]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. ubblab.weebly.com [ubblab.weebly.com]
- 7. Mechanism and Examples of Maillard Reaction-International Journal of Food Science and Agriculture-Hill Publishing Group [hillpublisher.com]
- 8. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
Methodological & Application
GC-MS Method for the Analysis of 3-Acetyl-2,5-dimethylfuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 3-Acetyl-2,5-dimethylfuran using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a heterocyclic organic compound that can be found as a flavoring agent and is also a subject of interest in various research fields due to its potential biological activities. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by separation and detection on a GC-MS system. This protocol is designed to be a robust and reliable tool for researchers, scientists, and professionals in drug development, offering high sensitivity and selectivity for the target analyte.
Introduction
This compound (CAS No. 10599-70-9) is a furan derivative with a characteristic nutty and cocoa-like aroma.[1] Its presence in food and other consumer products necessitates a reliable analytical method for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering excellent separation efficiency and definitive identification capabilities. This application note details a validated GC-MS method for the analysis of this compound, incorporating HS-SPME for sample enrichment, which is particularly suitable for complex matrices.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound (≥98% purity)
-
Internal Standard (IS): Furan-d4 (deuterated furan) is a commonly used internal standard for the analysis of furan derivatives.[2][3]
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Ethyl acetate (GC grade)
-
Reagents: Sodium chloride (analytical grade)
-
SPME Fibers: Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are recommended for volatile furan compounds.
Standard and Sample Preparation
2.2.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Furan-d4 in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to obtain a working solution.
2.2.2. Sample Preparation (HS-SPME)
-
Liquid Samples (e.g., beverages, solutions):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.
-
Spike the sample with a known amount of the internal standard working solution.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Solid or Semi-Solid Samples (e.g., food matrices, tissues):
-
Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride.
-
Spike the sample with a known amount of the internal standard working solution.
-
Immediately seal the vial.
-
2.2.3. HS-SPME Procedure
-
Place the sealed headspace vial in a heating block or autosampler incubator set at 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumental Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (with a split opening time of 1 min) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound | Quantifier Ion: m/z 123, Qualifier Ions: m/z 138 (Molecular Ion), m/z 43 |
| Furan-d4 (IS) | Quantifier Ion: m/z 72 |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.
Table 2: Summary of Method Validation Parameters for Furan Derivatives Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/kg |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: These are typical performance characteristics for the analysis of furan derivatives and may vary depending on the specific matrix and instrumentation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship of Key Method Parameters
Caption: Key parameters and their logical relationships in the GC-MS method.
Conclusion
The described GC-MS method using HS-SPME provides a sensitive, selective, and robust approach for the quantification of this compound. The detailed protocol and method parameters serve as a comprehensive guide for researchers and scientists. The provided visualizations of the experimental workflow and logical relationships of key parameters offer a clear understanding of the entire analytical process. This application note is intended to facilitate the accurate and reliable analysis of this compound in various matrices, supporting research and development efforts.
References
Application Notes and Protocols for the Analysis of Volatile Furan Compounds using Headspace SPME-GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of volatile furan compounds in various matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This technique is highly sensitive and selective, making it ideal for the analysis of these potentially carcinogenic compounds which can form in heat-processed foods and other materials.
Introduction
Furan and its derivatives are process contaminants that can form during thermal treatment of foods.[1] Due to their toxicity, regulatory bodies worldwide monitor their levels in consumer products.[2] HS-SPME-GC-MS is a widely adopted analytical technique for the determination of these volatile compounds due to its simplicity, sensitivity, and solvent-free nature.[3][4] This method involves the extraction of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for separation and subsequent detection by a mass spectrometer.[4]
Experimental Protocols
A generalized workflow for the HS-SPME-GC-MS analysis of volatile furan compounds is presented below. Specific parameters may require optimization based on the sample matrix and target analytes.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The goal is to release the volatile furan compounds from the sample matrix into the headspace for extraction.
-
Solid Samples (e.g., coffee, cookies, chocolate):
-
Homogenize the sample to a fine powder.
-
Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).[3][5]
-
Add a saturated solution of sodium chloride (NaCl) to the vial (e.g., 5-9 mL).[6][7] Salting out enhances the release of volatile compounds from the matrix.[4]
-
If required, add an internal standard solution (e.g., deuterated furan) for quantification.[5]
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Liquid Samples (e.g., juices, brewed coffee, milk):
HS-SPME Parameters
The selection of the SPME fiber and the optimization of extraction parameters are critical for achieving high sensitivity and selectivity.
-
SPME Fiber Selection: The choice of fiber coating depends on the polarity and volatility of the target furan compounds.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is commonly used and has shown high efficiency for the extraction of furan and its derivatives.[5][8]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber that is also highly effective for a broad range of volatile compounds, including furans.[9]
-
-
Extraction Conditions:
-
Equilibration Temperature: Typically ranges from 30°C to 50°C.[5][10]
-
Equilibration Time: Usually 15 minutes to allow the sample to reach thermal equilibrium before extraction.[5][6][7]
-
Agitation: Agitation of the sample during extraction can improve the mass transfer of analytes to the headspace and the fiber.
-
GC-MS Parameters
The gas chromatography and mass spectrometry conditions are optimized for the separation and detection of the target furan compounds.
-
Gas Chromatograph (GC) Conditions:
-
Injector: The injector is operated in splitless mode to maximize the transfer of analytes to the column. The temperature is typically set high enough for efficient desorption of the analytes from the SPME fiber (e.g., 270-280°C).[7][10]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[7]
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of volatile compounds. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[5][6][7]
-
Oven Temperature Program: A temperature gradient is used to separate the furan compounds based on their boiling points. A typical program starts at a low temperature (e.g., 32°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C).[7]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is often employed.[3][11] In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes. MRM mode, used with tandem mass spectrometry (MS/MS), provides even greater selectivity by monitoring specific fragmentation transitions.[1][11]
-
Mass Range: A typical mass range for scanning is m/z 35-350.[10]
-
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of furan compounds using HS-SPME-GC-MS.
Table 1: Method Validation Parameters for Furan Analysis in Various Food Matrices.
| Food Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | Reference |
| Commercial Foods | 0.001 - 1.071 | 0.003 - 3.571 | - | [5][8] |
| Hot Drinks, Juices, Sauces, Baby Food | - | 0.18 - 1.57 (ppb) | - | [2] |
| Fruit, Juice, Canned Oily Fish | - | 0.003 - 0.675 | 76 - 117 | [6][7] |
| Chocolate-Based Products | - | 0.48 - 2.50 (µg/kg) | 81 - 109 | [3][12] |
| Beer | 0.03 (µg/L) | 1.0 (µg/L) | 90 - 105 | [13] |
Table 2: Furan Content in Selected Commercial Food Products.
| Food Product | Furan Content Range (ng/g) | Mean Furan Content (ng/g) | Reference |
| Brewed Coffee | - | 35,082.26 | [5][8] |
| Canned Coffee | - | 25,152.22 | [5][8] |
| Potato Chips & Cookies | 0.57 - 1.48 | - | [5][8] |
| Donut | 1.50 | - | [5][8] |
| Milk | 0.34 - 30.38 | - | [5][8] |
| Oat | 6.56 | - | [5][8] |
| Various Commercial Foods | 21.14 - 3183.39 | - | [1] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HS-SPME-GC-MS analysis of volatile furan compounds.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of furans.
Caption: Factors influencing the analytical outcomes of the HS-SPME method.
References
- 1. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. academic.oup.com [academic.oup.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry [agris.fao.org]
- 9. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 11. shimadzu.com [shimadzu.com]
- 12. Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of 3-Acetyl-2,5-dimethylfuran in Coffee Beans
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2,5-dimethylfuran is a significant volatile organic compound found in roasted coffee beans, contributing to the characteristic nutty, sweet, and roasted aroma of coffee. The formation of this and other furan derivatives is a result of the Maillard reaction and caramelization of sugars during the roasting process. The concentration of these compounds is influenced by several factors, including the type of coffee bean (e.g., Coffea arabica vs. Coffea canephora, known as Robusta), the degree of roasting, and the processing methods employed.
Accurate quantification of this compound is crucial for quality control in the coffee industry and for research into the flavor chemistry of coffee. Furthermore, understanding the concentration of furanic compounds is of interest in food safety, as some members of this chemical class are under scrutiny for their potential health effects.
These application notes provide a detailed protocol for the quantification of this compound in coffee beans using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and selective for the analysis of volatile and semi-volatile compounds in complex matrices like coffee.
Data Presentation
The following tables summarize representative quantitative data for this compound in different coffee bean types and at various roasting levels. The data is presented to illustrate expected trends and for comparative purposes.
Table 1: Representative Concentration of this compound in Arabica and Robusta Coffee Beans at a Medium Roast Level.
| Coffee Bean Type | This compound (µg/kg) |
| Coffea arabica (Brazil) | 150 - 250 |
| Coffea canephora (Robusta, Vietnam) | 200 - 350 |
Table 2: Impact of Roasting Degree on the Concentration of this compound in Coffea arabica Beans.
| Roasting Level | Description | This compound (µg/kg) |
| Light Roast | Light brown in color, no oil on the surface. | 50 - 100 |
| Medium Roast | Medium brown color, slight oil sheen. | 150 - 250 |
| Dark Roast | Dark brown to nearly black, oily surface. | 300 - 500 |
Experimental Protocols
Protocol 1: Quantification of this compound in Coffee Beans by HS-SPME-GC-MS
This protocol details the sample preparation, extraction, and analytical conditions for the quantification of this compound.
1. Materials and Reagents
-
Roasted coffee beans (whole or ground)
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): e.g., 2-Acetylfuran-d3 or a suitable stable isotope-labeled analog.
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte polarity coverage.
2. Instrumentation
-
Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector
-
SPME autosampler
-
GC column: A mid-polar column such as a DB-624 or equivalent is suitable for separating furan derivatives.
3. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol at the same concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will yield a consistent and appropriate response (e.g., 10 µg/L).
4. Sample Preparation
-
Grinding: If using whole beans, grind them to a uniform, fine powder immediately before analysis to minimize the loss of volatile compounds.
-
Weighing: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
-
Salting Out: Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile analytes into the headspace.
-
Addition of Water: Add 5 mL of deionized water to the vial.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the internal standard working solution to each vial.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
-
Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.
5. HS-SPME Procedure
-
Incubation: Place the vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation (e.g., 250 rpm).
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.
6. GC-MS Conditions
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Data Acquisition: Full scan mode. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used. Key ions for this compound (m/z 138, 123, 95) and the internal standard should be monitored.
7. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with the analytical standard.
-
Integrate the peak areas of the target analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.
-
Calculate the concentration of this compound in the coffee samples using the linear regression equation from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the key chemical pathway involved in the formation of this compound.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified pathway for the formation of this compound during coffee roasting.
Application Notes and Protocols: 3-Acetyl-2,5-dimethylfuran in the Flavor Industry
For Researchers, Scientists, and Product Development Professionals
Introduction
3-Acetyl-2,5-dimethylfuran is a flavoring substance valued for its characteristic nutty, roasted, and sweet aroma profile. It is classified as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3391, and is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1506.[1][2] This molecule is a member of the furan family and is noted for its contribution to the flavor profiles of a variety of heat-processed foods.[3]
Important Note: While approved for use as a flavoring agent, this compound is prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA) due to genotoxicity concerns.[4] This document pertains exclusively to its application in the flavor industry.
Organoleptic Profile
This compound possesses a complex and potent aroma and flavor profile, making it a versatile ingredient in savory and sweet applications.
-
Odor: Described as musty, nutty, powdery, and slightly roasted.[5] Some sources also note sweet and earthy undertones.
-
Taste: At a concentration of 5.00 ppm, it is characterized as nutty, musty, and cocoa-like, with beany and bready nuances.[5] Other descriptors include sweet and corn-like.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the substance.
| Property | Value | Reference(s) |
| Chemical Name | 1-(2,5-dimethylfuran-3-yl)ethanone | [1][7] |
| CAS Number | 10599-70-9 | [1][7] |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [8] |
| Boiling Point | 83 °C at 1466Pa | [8] |
| Density | 1.038 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.485 | [8] |
| Solubility | Soluble in ethanol, propylene glycol, and most non-volatile oils; slightly soluble in water. | [8] |
| Vapor Pressure | 0.0141 mmHg at 25°C | [8][9] |
| Flash Point | 79 °C | [9] |
Applications in the Flavor Industry
This compound is utilized to impart or enhance nutty, roasted, and savory notes in a variety of food products. The following table provides a general guideline for its use levels in different food categories.
| Food Category | Typical Use Level (mg/kg) | Reference(s) |
| Soft Drinks | 1.0 | [8] |
| Cold Drinks | 0.6 | [8] |
| Candy | 1.5 | [8] |
| Baked Goods | 2.0 | [8] |
| Pudding | 1.5 | [8] |
| Meat, Meat Sauce, Soup | 1.0 | [8] |
| Milk and Dairy Products | 0.6 | [8] |
Experimental Protocols
The following section provides detailed protocols for the evaluation and analysis of this compound in flavor applications.
Sensory Evaluation Protocol: Determination of Flavor Threshold
Objective: To determine the detection and recognition thresholds of this compound in water.
Materials:
-
This compound (high purity)
-
Deionized, odor-free water
-
Ethanol (food grade, for stock solution preparation)
-
Glassware (volumetric flasks, pipettes, beakers)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Spit cups and rinse water for panelists
Procedure:
-
Panelist Selection and Training:
-
Select 15-20 panelists based on their sensory acuity and ability to describe nutty and roasted flavors.
-
Train panelists on the aroma and taste profile of this compound using a known concentration (e.g., 5 ppm).
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).
-
-
Sample Preparation (Ascending Series):
-
Prepare a series of dilutions of the stock solution in deionized water, starting from a concentration below the expected detection threshold (e.g., starting at 0.01 ppb and increasing in logarithmic steps).
-
-
Sensory Evaluation (Triangle Test):
-
Present panelists with a series of triangle tests. Each test will consist of three samples, two of which are blanks (water) and one is the diluted this compound solution.
-
Ask panelists to identify the odd sample and describe any perceived aroma or taste.
-
The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
The recognition threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample and describe its characteristic nutty/roasted flavor.
-
-
Data Analysis:
-
Analyze the results using statistical methods such as the binomial test or chi-squared test to determine the significance of the panelists' responses at each concentration level.
-
Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of this compound in a food matrix.
Objective: To quantify the concentration of this compound in a food sample.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for volatile compounds (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., deuterated furan derivative)
-
Solvents (e.g., methanol, for stock solutions)
-
Homogenizer
-
Centrifuge
-
Headspace vials
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a known amount of the homogenized sample into a headspace vial.
-
Add a known amount of the internal standard.
-
For solid or semi-solid matrices, add a known volume of deionized water or a salt solution to facilitate the release of volatiles.
-
Seal the vial immediately.
-
-
GC-MS Analysis:
-
Headspace Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time to allow the volatiles to partition into the headspace.
-
Injection: Inject a known volume of the headspace gas into the GC-MS system.
-
GC Separation: Use a suitable temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 138, 123) and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Stability Study Protocol
This protocol outlines a general procedure to assess the stability of this compound in a food matrix under various conditions.
Objective: To evaluate the stability of this compound in a model food system under different temperature and pH conditions over time.
Materials:
-
Model food system (e.g., a beverage or a baked good dough)
-
This compound
-
pH meter and buffers for pH adjustment
-
Incubators or environmental chambers set to different temperatures
-
GC-MS for quantification (as described in Protocol 5.2)
Procedure:
-
Sample Preparation:
-
Prepare the model food system.
-
Divide the system into different batches and adjust the pH of each batch to the desired levels (e.g., pH 3, 5, 7).
-
Spike each pH-adjusted batch with a known concentration of this compound.
-
Aliquot the samples into sealed containers for each time point and temperature condition.
-
-
Storage:
-
Store the samples at different temperatures (e.g., refrigerated at 4°C, ambient at 25°C, and accelerated at 40°C).
-
-
Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of samples from each temperature and pH condition.
-
Quantify the concentration of this compound in each sample using the GC-MS protocol (5.2).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and half-life of the compound under each condition to assess its stability.
-
References
- 1. This compound | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atmospheric degradation of 3-methylfuran: kinetic and products study [ruidera.uclm.es]
- 3. medkoo.com [medkoo.com]
- 4. ScenTree - this compound (CAS N° 10599-70-9) [scentree.co]
- 5. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]
- 6. This compound | 10599-70-9 | Benchchem [benchchem.com]
- 7. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 8. This compound [chembk.com]
- 9. echemi.com [echemi.com]
Synthesis of 3-Acetyl-2,5-dimethylfuran for Research Applications
Application Note: This document provides a detailed protocol for the synthesis of 3-Acetyl-2,5-dimethylfuran, a valuable intermediate for research and development in medicinal chemistry and material science. The described method is based on the Friedel-Crafts acylation of 2,5-dimethylfuran, offering a reliable route for obtaining this compound in a laboratory setting.
Introduction
This compound is a substituted furan derivative with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and photochromic compounds like furylfulgide.[1] Its chemical structure, featuring a reactive ketone group and a substituted furan ring, makes it a versatile synthon for various chemical transformations. This document outlines a detailed procedure for its preparation via the Friedel-Crafts acylation of 2,5-dimethylfuran with acetic anhydride, a common and effective method for the acylation of electron-rich aromatic compounds.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molecular Weight | 138.16 g/mol | [2] |
| CAS Number | 10599-70-9 | [2][3] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | 62 °C at 0.25 mmHg | |
| Density | 1.038 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.485 |
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of this compound from 2,5-dimethylfuran and acetic anhydride using a Lewis acid catalyst. Given the sensitivity of the furan ring, milder Lewis acids such as boron trifluoride etherate are preferred over stronger ones like aluminum chloride to prevent polymerization and degradation.
Materials and Reagents:
-
2,5-Dimethylfuran
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
-
Chromatography column or flash chromatography system (optional, for high purity)
-
Distillation apparatus (optional, for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,5-dimethylfuran in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: To the cooled solution, add acetic anhydride dropwise while maintaining the temperature at 0 °C.
-
Catalyst Addition: Slowly add boron trifluoride etherate to the reaction mixture. A color change may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC). The reaction time will need to be optimized, but typically ranges from 1 to 4 hours.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Be cautious as this may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound, which can be used to confirm the identity and purity of the synthesized product.
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | Spectral data not found in the search results. |
| ¹³C NMR | Spectral data not found in the search results. |
| IR (Infrared Spectroscopy) | Reference to IR spectrum available, but specific peak data not found.[3][4] |
| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z = 138.[2] Key fragments may be observed. |
Logical Relationship of Reaction Components
Caption: Key components in the Friedel-Crafts acylation.
Safety and Handling
-
Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Boron trifluoride etherate is toxic, corrosive, and reacts with moisture. It should be handled under an inert atmosphere in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
The reaction should be performed with appropriate caution, especially during the quenching step, which can be exothermic and produce gas.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
References
Application Note: Extraction of 3-Acetyl-2,5-dimethylfuran from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2,5-dimethylfuran is a furan derivative that contributes to the flavor and aroma profile of various heat-treated foods, such as coffee.[1][2] Its presence and concentration are of interest due to its potential impact on product quality and sensory attributes. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound from complex matrices, primarily focusing on food products. The recommended method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and solvent-free technique suitable for volatile and semi-volatile compounds.[3][4]
Data Presentation
The following table summarizes the typical quantitative performance data for the analysis of furan derivatives, including this compound, using HS-SPME-GC-MS/MS in various food matrices.
| Analyte | Matrix | Recovery (%) | Limit of Quantitation (LOQ) (ng/g) | Reference |
| Furan Derivatives | Fruits and Juices | 76-117% | 0.003-0.675 | [5][6] |
| Furan Derivatives | Canned Oily Fish | 76-117% | 0.003-0.675 | [5][6] |
| Furan | Coffee | 92-102% | 0.8 | [7] |
| Furan and Alkylfurans | Processed Foods | Not Specified | 20 µg/kg (lowest calibration level with %RSD ≤ 10%) | [8][9] |
| Furan and Furan Derivatives | Baby Food | 98.4-99.8% | 0.060-0.117 | [4] |
Experimental Protocols
This section details the protocol for the extraction of this compound from a solid food matrix (e.g., ground coffee) and a liquid food matrix (e.g., fruit juice) using HS-SPME followed by GC-MS analysis.
Protocol 1: Extraction from Solid Matrix (e.g., Ground Coffee)
1. Materials and Reagents:
-
Ground coffee sample
-
Sodium chloride (NaCl), analytical grade
-
Ultrapure water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad range of analyte polarity.[4][10]
-
Heater-stirrer or water bath with agitation capability
-
GC-MS system
2. Sample Preparation:
-
Weigh 1.0 g of the homogenized ground coffee sample directly into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to the vial. The addition of salt increases the ionic strength of the sample matrix, which enhances the release of volatile analytes into the headspace.[5][6]
-
Immediately seal the vial with the magnetic screw cap.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in the heater-stirrer or water bath set to 35°C.[4][5][6]
-
Equilibrate the sample for 15 minutes with constant agitation to facilitate the partitioning of analytes into the headspace.[5][6]
-
After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 35°C with continued agitation.[10][11]
-
Retract the fiber into the needle after extraction.
4. GC-MS Analysis:
-
Immediately insert the SPME fiber into the GC inlet for thermal desorption of the analytes.
-
Desorption is typically carried out at 250°C for 5 minutes in splitless mode to ensure the complete transfer of analytes to the GC column.[4]
-
GC Conditions (example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 200°C at 3°C/min
-
Ramp to 250°C at 10°C/min, hold for 5 minutes[12]
-
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for target analyte identification and quantification.
-
Protocol 2: Extraction from Liquid Matrix (e.g., Fruit Juice)
1. Materials and Reagents:
-
Fruit juice sample
-
Sodium chloride (NaCl), analytical grade
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: DVB/CAR/PDMS
-
Heater-stirrer or water bath
-
GC-MS system
2. Sample Preparation:
-
Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.
-
Immediately seal the vial.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Follow the same HS-SPME procedure as described in Protocol 1, steps 1-4.
4. GC-MS Analysis:
-
Follow the same GC-MS analysis procedure as described in Protocol 1, steps 1-4.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. shimadzu.com [shimadzu.com]
- 10. japsonline.com [japsonline.com]
- 11. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.uniud.it [air.uniud.it]
Application Notes and Protocols for the Stable Isotope Dilution Assay of 3-Acetyl-2,5-dimethylfuran
Introduction
3-Acetyl-2,5-dimethylfuran (3-Ac-2,5-DMF) is a furan derivative that contributes to the sensory profile of various thermally processed foods, imparting sweet, nutty, and cocoa-like flavor notes. It is found in products such as coffee, baked goods, and cereals.[1][2] Beyond its role as a flavoring agent, there is growing interest in its potential toxicological effects, including genotoxicity, which necessitates accurate and sensitive quantification in diverse matrices.
Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis due to its high precision and accuracy. This method involves "spiking" a sample with a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This application note provides a detailed protocol for the quantification of 3-Ac-2,5-DMF using a SIDA coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The quantification of 3-Ac-2,5-DMF is achieved by adding a known amount of a stable isotope-labeled internal standard (e.g., 3-(acetyl-d3)-2,5-dimethylfuran) to the sample at the beginning of the extraction process. After extraction and cleanup, the sample is analyzed by LC-MS/MS. The native analyte and the labeled internal standard are separated chromatographically and detected by the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the native analyte to that of the internal standard is used to calculate the concentration of 3-Ac-2,5-DMF in the original sample by referencing a calibration curve.
Caption: General workflow for the Stable Isotope Dilution Assay of this compound.
Experimental Protocols
Disclaimer: As no specific, fully validated SIDA method for this compound has been published, the following protocol is a representative method constructed from established procedures for analogous furan derivatives in food matrices.
Materials and Reagents
-
Standards: this compound (≥98% purity), 3-(acetyl-d3)-2,5-dimethylfuran (custom synthesis, ≥98% purity, ≥99% isotopic enrichment).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), n-Hexane (HPLC grade).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Sample Preparation: 15 mL and 2 mL centrifuge tubes, vortex mixer, centrifuge.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh ~10 mg of 3-Ac-2,5-DMF and its labeled internal standard (IS) into 10 mL volumetric flasks and dissolve in acetonitrile.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile.
-
Spiking Solution (IS) (1 µg/mL): Dilute the intermediate IS stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the intermediate stock solution of the native analyte with analyte-free matrix extract. The final concentrations should range from approximately 0.5 to 200 ng/mL, each containing the internal standard at a fixed concentration (e.g., 50 ng/mL).
Sample Preparation (Representative Protocol for Coffee Powder)
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Sample Weighing: Weigh 2.0 ± 0.1 g of homogenized coffee powder into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL IS spiking solution to the sample.
-
Hydration: Add 8 mL of LC-MS grade water and vortex for 1 minute to rehydrate the sample. Let it stand for 10 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Caption: Sample preparation workflow based on the QuEChERS method.
LC-MS/MS Instrumental Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions, and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The molecular ion of 3-Ac-2,5-DMF (MW: 138.16) will be detected as the protonated molecule [M+H]⁺ at m/z 139. A suitable internal standard is 3-(acetyl-d3)-2,5-dimethylfuran, which would have a protonated molecule [M+H]⁺ at m/z 142. Plausible fragmentation patterns are based on the loss of the methyl group from the acetyl moiety or cleavage of the furan ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 3-Ac-2,5-DMF | 139.1 | 124.1 | 50 | 15 | Quantifier |
| 139.1 | 97.1 | 50 | 20 | Qualifier | |
| 3-Ac-2,5-DMF-d3 (IS) | 142.1 | 127.1 | 50 | 15 | IS Quantifier |
Representative Method Performance
The following data are illustrative and represent typical performance characteristics for a validated SIDA method for small molecules in a complex matrix. Actual performance must be determined during in-house method validation.
| Parameter | Representative Value |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/g in matrix |
| Limit of Quantification (LOQ) | 0.5 ng/g in matrix |
| Accuracy (Recovery) | 92% - 108% |
| Precision (RSD) | |
| - Intra-day | < 10% |
| - Inter-day | < 15% |
| Matrix Effect | Corrected by Internal Standard |
Conclusion
This application note provides a comprehensive, albeit representative, framework for the quantitative analysis of this compound using a stable isotope dilution assay with LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and procedural losses. This method is suitable for researchers in food safety, quality control, and toxicology for the reliable monitoring of 3-Ac-2,5-DMF in various complex samples. Users should perform a full in-house validation to ensure the method meets the specific requirements of their application.
References
Application Notes and Protocols for Sensory Evaluation of Furan Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory evaluation of furan and its derivatives, compounds crucial to the aroma profiles of a vast array of food, beverage, and pharmaceutical products. Understanding their sensory characteristics is vital for quality control, product development, and formulation optimization.
Introduction to Furan Compounds and their Sensory Significance
Furan and its derivatives are heterocyclic organic compounds that contribute significantly to the sensory qualities of thermally processed foods.[1] They are typically formed through the Maillard reaction, caramelization, and the thermal degradation of carbohydrates, amino acids, and ascorbic acid.[2][3] The aroma profiles of furans are diverse, ranging from sweet, fruity, and caramel-like to nutty, roasty, and even pungent.[2][4] Given their potent aromas and often low odor thresholds, even trace amounts of these compounds can dramatically impact the overall flavor of a product.[5]
Key Sensory Evaluation Techniques
Several sensory evaluation techniques are employed to characterize the aroma profiles of furan compounds. The choice of method depends on the specific research objective, whether it is to determine the potency of an odorant, describe its characteristics, or quantify its intensity.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6] This method is instrumental in identifying odor-active compounds within a complex mixture.[7] An assessor sniffs the effluent from the GC column at an odor port and records the retention time and description of any detected odors.[4][6]
A common application of GC-O is Aroma Extract Dilution Analysis (AEDA).[4] In this method, a sample extract is serially diluted and each dilution is analyzed by GC-O.[4] The last dilution at which an odor is detected determines the Flavor Dilution (FD) factor, which is proportional to the odor's potency.[5]
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a method used to identify, describe, and quantify the sensory attributes of a product.[4] A trained sensory panel develops a consensus vocabulary to describe the aroma profile of the furan compounds and then rates the intensity of each attribute on a linear scale.[4][8]
Odor Threshold Determination
The odor threshold is the lowest concentration of a compound that can be detected by the human sense of smell.[4] Determining the odor threshold is crucial for understanding the sensory impact of a furan compound. Various methods, such as the ascending forced-choice method, are used to determine this value.
Quantitative Sensory Data for Furan Compounds
The following table summarizes the sensory profiles and reported odor threshold values for several key furan compounds. These values can vary depending on the matrix (e.g., water, oil, ethanol solution) and the specific methodology used for determination.
| Compound | Sensory Profile | Odor Threshold in Water (ng/g or ppb) |
| Furan | Ethereal, chloroform-like[4] | - |
| 2-Methylfuran | Chocolate, ethereal[4] | - |
| Furfural | Almond-like, pungent[4] | - |
| 2-Pentylfuran | Fruity, roasty, earthy, green bean, metallic, beany, licorice-like[4] | 6[9] |
| Furaneol (HDMF) | Sweet, caramel-like, fruity (strawberry, pineapple)[5] | - |
| 2-Ethylfuran | - | 2.3[9] |
Experimental Protocols
Protocol 1: Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)
Objective: To identify the most potent odor-active furan compounds in a sample.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port (ODP).[6][8]
-
Appropriate GC column for volatile compound separation (e.g., DB-WAX or DB-5).[4]
-
Sample extract containing furan compounds.
-
Neutral solvent for dilution (e.g., diethyl ether).
-
Trained sensory panel (6-12 assessors).[6]
Methodology:
-
Sample Preparation: Prepare a concentrated extract of the sample containing the volatile furan compounds.
-
Serial Dilution: Serially dilute the concentrated extract with a neutral solvent (e.g., 1:1, 1:2, 1:4, etc.).[4]
-
GC-O Analysis:
-
Inject each dilution into the GC-O system.
-
The column effluent is split between the chemical detector (FID or MS) and the ODP.[4]
-
-
Sensory Evaluation:
-
Data Analysis:
-
The Flavor Dilution (FD) factor is determined as the highest dilution factor at which an odor is detected by at least 50% of the panel.[5]
-
Compounds with higher FD factors are considered more potent odorants.
-
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of a furan compound.
Materials:
-
Solutions of the furan compound at various concentrations in a neutral base (e.g., deodorized water or oil).[4][8]
-
Reference standards for sensory attributes.[4]
-
Controlled environment for sensory evaluation (individual booths).[4]
-
Line scales (e.g., 15-cm) for data collection.[4]
Methodology:
-
Panelist Selection and Training:
-
Sample Evaluation:
-
Data Collection:
-
Panelists rate the intensity of each attribute on a line scale anchored with "low" and "high".[4]
-
-
Data Analysis:
-
Convert the intensity ratings to numerical data.
-
Analyze the data to generate a flavor profile for the compound, often visualized using a spider web plot.[8]
-
Protocol 3: Odor Threshold Determination (Ascending Forced-Choice Method)
Objective: To determine the lowest detectable concentration of a furan compound.
Materials:
-
A series of solutions of the furan compound in a neutral base with increasing concentrations.
-
Blank samples (neutral base only).
-
Trained sensory panel.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the furan compound, typically in a geometric progression (e.g., 1, 2, 4, 8... ng/L).
-
Sample Presentation: Present panelists with a series of sample sets. Each set contains three samples (triangular test), two of which are blanks and one contains the furan compound at a specific concentration.[10] The order of presentation is from the lowest to the highest concentration.
-
Panelist Task: For each set, the panelist must identify the sample that is different from the other two.
-
Data Analysis: The individual's threshold is typically calculated as the geometric mean of the last concentration at which they could not correctly identify the odd sample and the first concentration at which they could. The group threshold is the geometric mean of the individual thresholds.[11]
Formation Pathways of Furan Compounds
The formation of furan compounds in food and other matrices is complex and can occur through several pathways. Understanding these pathways is crucial for controlling their formation and, consequently, the final sensory profile of a product.
Conclusion
The sensory evaluation of furan compounds is a critical aspect of flavor chemistry and product development. The application of techniques such as GC-O, QDA, and odor threshold determination provides valuable insights into the sensory impact of these potent aroma compounds. By following standardized protocols and utilizing trained sensory panels, researchers can obtain reliable and reproducible data to guide formulation, optimize processing conditions, and ensure product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 3-Acetyl-2,5-dimethylfuran
Welcome to the technical support center for the analysis of 3-Acetyl-2,5-dimethylfuran (3-ADMF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3-ADMF, with a particular focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In analytical chemistry, matrix effects are the combined effects of all components in a sample, other than the analyte (in this case, 3-ADMF), on the measurement of the quantity of the analyte.[1] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration. For a volatile compound like 3-ADMF, which is often found in complex matrices such as coffee, baked goods, and biological fluids, co-eluting compounds from the matrix can interfere with the ionization process in the mass spectrometer source, leading to inaccurate and unreliable results.
Q2: What are the most common analytical techniques for the determination of 3-ADMF and similar furan derivatives?
A2: Due to the high volatility of furan and its derivatives, headspace (HS) and headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are the two primary analytical methods reported for their analysis.[2] These techniques are effective for separating volatile and semi-volatile compounds from non-volatile matrix components.
Q3: How can I minimize matrix effects during sample preparation for 3-ADMF analysis?
A3: Several strategies can be employed to minimize matrix effects during sample preparation:
-
Sample Dilution: This is a straightforward approach to reduce the concentration of interfering matrix components.[1] However, it is only feasible if the concentration of 3-ADMF is high enough to remain above the method's limit of quantification after dilution.
-
Solvent Extraction: A liquid-liquid extraction (LLE) can be used to selectively extract 3-ADMF from the sample matrix into a solvent in which it is highly soluble, leaving many interfering compounds behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique that can separate 3-ADMF from matrix interferences based on differences in their physical and chemical properties.
-
QuEChERS: Originally developed for pesticide residue analysis, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can be adapted for the extraction and cleanup of 3-ADMF from complex food matrices. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS) is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added to the sample in a known quantity before any sample preparation steps. The IS experiences similar matrix effects as the analyte. By monitoring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be compensated. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-3-ADMF), as its chemical and physical properties are nearly identical to the unlabeled analyte.
Q5: When should I use the standard addition method for 3-ADMF quantification?
A5: The standard addition method is particularly useful when a suitable blank matrix is unavailable or when the matrix effect is severe and cannot be eliminated by other means.[3] This method involves adding known amounts of a 3-ADMF standard to aliquots of the sample extract. By creating a calibration curve from the spiked samples, the original concentration of 3-ADMF in the unspiked sample can be determined by extrapolation. This approach effectively calibrates within the specific matrix of each sample, thus compensating for matrix effects.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of 3-ADMF | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For complex matrices like coffee, consider methods like QuEChERS which are effective for a wide range of analytes.[4] Ensure proper homogenization of the sample. |
| Degradation of 3-ADMF during sample preparation or analysis. | 3-ADMF can be sensitive to heat and light. Minimize exposure to high temperatures and UV light during sample handling and storage. | |
| Poor peak shape in the chromatogram | Co-eluting matrix components interfering with the chromatography. | Improve the sample cleanup procedure. Techniques like SPE can effectively remove interfering compounds. Optimize the GC temperature program to better separate 3-ADMF from matrix components. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. | |
| High variability in replicate injections | Inconsistent matrix effects between samples. | Employ a stable isotope-labeled internal standard. This is the most effective way to correct for variations in matrix effects.[5] Alternatively, use the standard addition method for each sample.[3][6] |
| Inhomogeneous sample. | Ensure the sample is thoroughly homogenized before taking an aliquot for analysis. | |
| Signal suppression or enhancement observed | Significant matrix effects from co-eluting compounds. | Dilute the sample extract if the 3-ADMF concentration is sufficient.[1] Implement a more rigorous cleanup method such as SPE or d-SPE as part of a QuEChERS protocol. |
| Utilize matrix-matched calibration standards prepared in a blank matrix that closely resembles the sample matrix. | ||
| If suppression/enhancement is severe and inconsistent, the standard addition method is the most reliable quantification approach.[3][6] |
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Coffee Samples
This protocol is adapted from methods used for the analysis of other small molecules in coffee.[4][7]
-
Sample Homogenization: Grind roasted coffee beans to a fine powder. For instant coffee, use the powder directly.
-
Extraction:
-
Weigh 1 g of the homogenized coffee sample into a 50 mL centrifuge tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d3-3-ADMF).
-
Add 10 mL of water and vortex for 1 minute to rehydrate the sample.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for GC-MS analysis.
-
Protocol 2: Quantification using the Standard Addition Method
This protocol provides a general workflow for the standard addition method.[3][6]
-
Sample Preparation: Prepare the sample extract as described in Protocol 1 or another suitable method.
-
Spiking:
-
Aliquot equal volumes of the final sample extract into at least four separate vials.
-
Leave one vial unspiked (this is the 'zero addition' point).
-
Spike the remaining vials with increasing, known amounts of a 3-ADMF standard solution. The spiking levels should bracket the expected concentration of 3-ADMF in the sample.
-
-
Analysis: Analyze all the prepared vials (unspiked and spiked) using the same GC-MS method.
-
Data Analysis:
-
Plot the peak area of 3-ADMF as a function of the added standard concentration.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of 3-ADMF in the original, unspiked sample extract.
-
Visualizations
References
- 1. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. lcms.cz [lcms.cz]
Technical Support Center: 3-Acetyl-2,5-dimethylfuran Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Acetyl-2,5-dimethylfuran. Due to a lack of extensive published data on this specific synthesis, this guide focuses on a probable synthetic route—the Friedel-Crafts acylation of 2,5-dimethylfuran—and addresses potential challenges based on established chemical principles for furan chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most probable method for synthesizing this compound?
A1: The most chemically plausible and direct method is the Friedel-Crafts acylation of 2,5-dimethylfuran with an acetylating agent, such as acetyl chloride or acetic anhydride. This reaction introduces the acetyl group onto the furan ring.
Q2: Why is there limited information on the yield and specific protocols for this synthesis?
A2: While the target molecule is commercially available, detailed academic literature on its synthesis optimization is sparse. Furans are known to be sensitive substrates, prone to polymerization under classical Friedel-Crafts conditions (e.g., strong Lewis acids like AlCl₃).[1] Research may have shifted to milder, proprietary, or less documented methods.
Q3: What are the primary safety concerns associated with this compound?
A3: this compound is identified as a mutagen.[2] The International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to genotoxicity concerns.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the compound.
Q4: Which Lewis acid catalyst is recommended for the acylation of 2,5-dimethylfuran?
A4: To minimize polymerization and degradation of the furan ring, milder Lewis acids are preferable to aluminum trichloride.[1] Boron trifluoride etherate (BF₃·OEt₂) is a common alternative for acylating sensitive furans.[1] Other modern, heterogeneous catalysts may also offer higher yields and easier workups.
Q5: What are the expected side products or impurities?
A5: The primary side products can include polymeric tars from the degradation of the furan starting material. Additionally, depending on the reaction conditions, trace amounts of di-acylated products could form. Unreacted starting material (2,5-dimethylfuran) and residual acylating agent or catalyst will also be present prior to purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Furan Ring: The Lewis acid catalyst is too strong, or the reaction temperature is too high. 2. Inactive Catalyst: The Lewis acid has been deactivated by moisture. | 1. Switch to a milder Lewis acid (e.g., BF₃·OEt₂, SnCl₄, or a solid acid catalyst). Run the reaction at a lower temperature (e.g., 0 °C or below). 2. Use freshly opened or distilled reagents. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Dark Tar/Polymer | 1. Aggressive Reaction Conditions: Strong Lewis acids and elevated temperatures promote furan polymerization.[1] 2. High Reagent Concentration: High concentrations can lead to uncontrolled side reactions. | 1. Use a milder catalyst and lower the reaction temperature. Consider adding the catalyst portion-wise to control the reaction rate. 2. Perform the reaction in a suitable, dry, aprotic solvent (e.g., dichloromethane, carbon disulfide) to maintain a lower concentration. |
| Product is Contaminated or Difficult to Purify | 1. Incomplete Reaction: Significant starting material remains. 2. Complex Mixture: Multiple side products have formed. | 1. Increase the reaction time or slightly increase the equivalents of the acylating agent. Monitor the reaction by TLC or GC to determine the point of maximum conversion. 2. Optimize the reaction conditions (temperature, catalyst, solvent) to improve selectivity. Purification via column chromatography or vacuum distillation may be required. |
| Inconsistent Results Between Batches | 1. Variable Reagent Quality: Water content in solvents or degradation of the acylating agent. 2. Inconsistent Temperature Control: Poor heat dissipation leading to localized "hot spots". | 1. Use reagents from the same batch or re-purify/re-distill them before use. 2. Use a cryostat or an ice/salt bath for better temperature regulation. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. |
Proposed Experimental Protocol
Disclaimer: This is a generalized protocol for the Friedel-Crafts acylation of 2,5-dimethylfuran and requires optimization. All work should be conducted in a well-ventilated fume hood with appropriate PPE.
Materials:
-
2,5-dimethylfuran
-
Acetic anhydride (or acetyl chloride)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 2,5-dimethylfuran (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.1 eq.) to the solution and stir for 10 minutes.
-
Slowly add boron trifluoride etherate (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding it to a chilled, saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in acylation.
Caption: Proposed reaction pathway for synthesis.
References
Technical Support Center: Furan Analysis in Coffee
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals involved in the analysis of furan in coffee.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of furan in coffee.
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???+ question "Issue: High variability in results between replicate samples."
???+ question "Issue: Suspected furan formation during analysis."
Frequently Asked Questions (FAQs)
???+ question "What is the most reliable method for furan quantification in coffee?"
???+ question "What are the common interfering compounds in coffee furan analysis?"
???+ question "How do roasting and brewing affect furan levels?"
???+ question "What are typical validation parameters for a furan analysis method in coffee?"
Experimental Protocols & Workflows
Standard Protocol: Furan Analysis by HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices found in the literature.[1][2][3][4] Researchers must validate the method for their specific matrix and instrumentation.
-
Sample Preparation:
-
Weigh approximately 1-5 grams of homogenized ground coffee into a 20 mL headspace vial.[3]
-
Add a known volume of saturated sodium chloride (NaCl) solution to increase the ionic strength of the sample, which aids in driving volatile compounds into the headspace.[1][5]
-
Spike the sample with a known concentration of d4-furan (internal standard).
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with constant agitation to allow furan to partition into the headspace.[3]
-
Extraction: Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific duration (e.g., 15-30 minutes) to adsorb the volatile compounds.[1][2]
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the heated GC inlet (e.g., 220-290°C) to desorb the analytes onto the analytical column.[2][3]
-
Separation: Use a suitable capillary column (e.g., Rtx-VMS) with a programmed temperature gradient to separate furan from other compounds.[3] A typical program might start at 35°C and ramp up to 230°C.[3]
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for furan (e.g., m/z 68) and d4-furan (e.g., m/z 72).[3]
-
-
Quantification:
-
Calculate the concentration of furan in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualized Workflows and Logic
References
- 1. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. gcms.cz [gcms.cz]
- 4. Analysis of furan in coffee from different provenience by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures [iris.unipa.it]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Acetyl-2,5-dimethylfuran in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Acetyl-2,5-dimethylfuran in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store pure this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions, particularly in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and most fixed oils. It is only slightly soluble in water.
Q3: What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be compromised by several factors, including:
-
Acidic and Basic Conditions: The furan ring is susceptible to degradation under both acidic and basic conditions.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of degradation.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
Q4: How can I monitor the stability of this compound in my solvent system?
The stability of this compound in a specific solvent system can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at various time points and observing any decrease in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | The compound may have low solubility in the chosen solvent at the storage temperature. | Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution or using a different solvent system. For aqueous solutions, ensure the pH is neutral. |
| Loss of compound potency or inconsistent experimental results. | The compound may be degrading in the experimental solvent or under the experimental conditions (e.g., acidic or basic pH, elevated temperature). | Perform a stability study of the compound under your specific experimental conditions using HPLC to determine the degradation rate. Prepare fresh solutions before each experiment. |
| Appearance of unknown peaks in chromatograms. | These may be degradation products of this compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Discoloration of the solution. | The compound may be undergoing oxidation or other degradation pathways. | Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
Stability Data
The following table summarizes the known stability of this compound in a common stock solution solvent. Data in other solvents is currently limited in publicly available literature.
| Solvent | Concentration | Temperature | Stability Duration |
| DMSO | Stock Solution | -80°C | 6 months[1] |
| DMSO | Stock Solution | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution for use in experiments.
Materials:
-
This compound (solid or liquid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with screw caps
-
Calibrated analytical balance and pipettes
Procedure:
-
Tare a clean, dry amber glass vial on an analytical balance.
-
Carefully add the desired amount of this compound to the vial and record the weight.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Cap the vial securely and vortex or sonicate until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Monitoring the Stability of this compound using HPLC
Objective: To assess the stability of this compound in a specific solvent over time.
Materials:
-
Prepared stock solution of this compound
-
Solvent of interest (e.g., methanol, acetonitrile, water with or without pH adjustment)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
-
Amber HPLC vials
Procedure:
-
Prepare a working solution of this compound in the solvent of interest at the desired concentration.
-
Immediately after preparation (t=0), transfer an aliquot of the solution to an amber HPLC vial and analyze it using a suitable HPLC method to determine the initial peak area of the compound.
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), withdraw aliquots of the solution, transfer to amber HPLC vials, and analyze by HPLC.
-
Record the peak area of this compound at each time point.
-
Plot the percentage of the initial peak area remaining versus time to determine the stability of the compound in the chosen solvent and conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Preventing degradation of 3-Acetyl-2,5-dimethylfuran during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Acetyl-2,5-dimethylfuran during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a flavoring agent and a member of the furan class of compounds. Its furan ring structure makes it susceptible to degradation under certain analytical conditions, such as high temperatures, extreme pH, and exposure to light and oxidative environments. This degradation can lead to inaccurate quantification and misinterpretation of analytical results. The furan ring can undergo epoxidation, forming reactive intermediates that can bind to macromolecules.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound include:
-
Temperature: High temperatures, especially in the GC inlet, can cause thermal degradation.
-
pH: Both acidic and basic conditions can catalyze degradation reactions.
-
Light: Exposure to UV light can induce photochemical reactions.
-
Oxidation: The presence of oxidizing agents can lead to the formation of furan derivatives with additional oxygen functionalities.[1]
-
Sample Matrix: Complex sample matrices can contain components that either directly react with the analyte or affect its stability.
Q3: How should I store my samples and standards of this compound to ensure stability?
A3: To ensure the stability of your samples and standards, it is recommended to:
-
Store them in a cool, dark place, preferably at low temperatures (e.g., 4°C or frozen).
-
Use amber vials to protect them from light.
-
Minimize headspace in the vials to reduce exposure to air (oxygen).
-
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound in GC-MS Analysis
Possible Cause:
-
Thermal Degradation in the Inlet: The GC inlet temperature may be too high, causing the analyte to degrade before reaching the column.
-
Active Sites in the Inlet or Column: The presence of active sites (e.g., silanol groups) in the GC liner or on the column can lead to analyte adsorption and degradation.
-
Improper Column Choice: The GC column may not be suitable for the analysis of this compound.
Solutions:
-
Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing degradation.
-
Use an Inert Liner: Employ a deactivated glass liner to minimize interactions with the analyte.
-
Column Selection: A mid-polar to polar column is often suitable for the analysis of furan derivatives.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual active sites.
Issue 2: Low or Inconsistent Recovery of this compound
Possible Cause:
-
Degradation during Sample Preparation: The sample preparation procedure may involve conditions (e.g., high temperature, extreme pH) that lead to analyte loss.
-
Matrix Effects: Components in the sample matrix may interfere with the extraction or ionization of the analyte.
-
Adsorption to Labware: The analyte may adsorb to the surface of glassware or plasticware.
Solutions:
-
Minimize Heat and Extreme pH: Avoid excessive heating and exposure to strong acids or bases during sample preparation.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the sample to compensate for matrix effects.
-
Use Silanized Glassware: Treat glassware with a silanizing agent to reduce active sites and prevent adsorption.
-
Evaluate Extraction Method: Consider using a gentle extraction technique such as solid-phase microextraction (SPME) which can minimize sample handling and exposure to harsh conditions.
Issue 3: Appearance of Unknown Peaks in the Chromatogram
Possible Cause:
-
Degradation of this compound: The unknown peaks may be degradation products of the analyte. The furan ring is susceptible to oxidation and can form reactive epoxides.[1] Under acidic conditions, furan rings can also be involved in reactions with nucleophiles.
Solutions:
-
Analyze a Degraded Standard: Intentionally degrade a standard solution of this compound (e.g., by heating or exposing it to acid/base) and analyze it to identify potential degradation products.
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the structure of the unknown peaks and determine if they are related to the analyte.
-
Implement Preventive Measures: Once the degradation pathway is suspected, implement the appropriate preventive measures as outlined in the other troubleshooting sections (e.g., optimize temperature, control pH).
Quantitative Data Summary
| Parameter | Condition | Effect on this compound Stability |
| Temperature | High GC Inlet Temperature (>250°C) | Potential for thermal degradation. |
| Low Storage Temperature (4°C or below) | Recommended for long-term stability. | |
| pH | Acidic or Basic Conditions | Can catalyze degradation reactions. |
| Light | UV Exposure | Can lead to photodegradation. |
Experimental Protocols
Protocol 1: Recommended GC-MS Conditions for the Analysis of this compound
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
-
Inlet: Split/Splitless
-
Inlet Temperature: 220°C (optimization may be required)
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 (can be adjusted based on concentration)
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 230°C
-
Hold: 5 minutes at 230°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
Protocol 2: Sample Preparation using Solid-Phase Microextraction (SPME)
-
Sample Preparation: Place 5 mL of the liquid sample into a 10 mL amber headspace vial. For solid samples, a suitable solvent extraction should be performed first.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Equilibration: Equilibrate the sample at 40°C for 15 minutes with agitation.
-
SPME Extraction: Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.
-
Desorption: Desorb the fiber in the GC inlet at 220°C for 2 minutes in splitless mode.
Visualizations
Caption: Experimental workflow for the analysis of this compound using SPME-GC-MS.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: GC Analysis of 3-Acetyl-2,5-dimethylfuran
This guide provides troubleshooting assistance for common issues encountered during the Gas Chromatography (GC) analysis of 3-Acetyl-2,5-dimethylfuran, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely causes of peak tailing for a polar compound like this compound in my GC analysis?
Peak tailing for polar analytes is typically an indication of undesirable secondary interactions within the GC system or issues with the setup and method parameters.[1] For this compound, which contains a polar acetyl group, the primary causes are:
-
Active Sites: The most common cause is the interaction of the analyte with active sites, such as exposed silanol groups (-Si-OH), on the surfaces of the inlet liner, the front of the GC column, or other connection points.[1][2] These interactions delay a portion of the analyte molecules, causing an asymmetrical peak shape.[3]
-
Inlet Contamination: Accumulation of non-volatile residues from previous samples in the inlet liner can create new active sites, leading to progressively worsening peak tailing over time.[1][4]
-
Column Issues: Contamination or degradation of the stationary phase at the column inlet can significantly affect peak shape.[2][5] Additionally, improper column installation, such as an incorrect insertion depth or a poor column cut, can create turbulence and dead volumes in the flow path, resulting in tailing for all peaks.[6][7]
-
Sub-optimal Method Parameters: An inlet temperature that is too low may lead to incomplete vaporization, while a low split ratio might not ensure an efficient and rapid sample introduction.[1][8] A mismatch between the polarity of the sample solvent and the stationary phase can also cause peak distortion.[8][9]
Q2: My this compound peak is tailing. How should I systematically troubleshoot this issue?
A structured troubleshooting approach is the most efficient way to identify and resolve the root cause. It is best to start with the simplest and most common problems before moving to more complex solutions.
The workflow diagram below outlines a systematic process for troubleshooting. Begin by evaluating the inlet system, then proceed to the column, and finally, review your method parameters.
Q3: How can I differentiate between chemical activity issues and physical (mechanical) problems in the GC system?
Observing the behavior of other peaks in the chromatogram provides crucial clues.[7]
-
Chemical Activity: If only polar or active compounds like this compound are tailing while non-polar compounds (e.g., hydrocarbons) in the same run have symmetrical peaks, the issue is likely due to chemical interactions with active sites.[7][10]
-
Physical/Mechanical Problems: If all peaks in the chromatogram, including the solvent peak and non-polar analytes, exhibit tailing, the cause is more likely a physical disruption in the flow path.[6][7] This could be a poor column cut, improper column installation creating a dead volume, or a partial blockage.[5][11]
A good diagnostic test is to inject a non-retained, non-polar compound like methane or butane.[12] If this peak tails, it strongly indicates a flow path problem, such as a poorly installed column or a blockage.[8][12]
Data Presentation
Table 1: Recommended GC Method Parameter Adjustments
Optimizing your GC method parameters is a critical step in resolving peak tailing. The table below provides typical starting parameters and suggested adjustments.
| Parameter | Typical Value | Troubleshooting Adjustment & Rationale |
| Inlet Temperature | 250 °C | Increase to 260-280 °C. Ensures complete and rapid vaporization of the analyte, minimizing the time it spends in the inlet where it can interact with surfaces.[1] |
| Split Ratio | 50:1 | Increase the split ratio (e.g., to 100:1). A higher split flow ensures a faster, more efficient transfer of the sample to the column, reducing the chance of interactions in the liner.[8][9] A minimum of 20 mL/min total flow through the inlet is recommended.[8] |
| Initial Oven Temp. | 50-70 °C | For splitless injection, decrease by 10-20 °C. This enhances the solvent focusing effect, creating a narrower injection band at the head of the column.[8][11] |
| Column Choice | Standard non-polar or mid-polar | Use a highly deactivated column. If activity is suspected, switching to a column specifically treated to have low silanol activity can significantly improve the peak shape for polar compounds.[13] |
| Inlet Liner | Standard glass liner | Use a deactivated glass liner (e.g., silylated). Deactivated liners have fewer exposed silanol groups, reducing the potential for secondary interactions.[5] |
Experimental Protocols
Protocol 1: Standard Inlet Maintenance for Resolving Peak Tailing
Routine inlet maintenance is the first and most effective step to prevent and resolve issues like peak tailing caused by contamination.[8]
Objective: To replace consumable parts within the GC inlet that are common sources of contamination and active sites.
Materials:
-
Clean, lint-free gloves
-
Forceps
-
Wrenches for the GC inlet
-
New, deactivated inlet liner
-
New septum
-
New O-ring for the liner (if applicable)
-
Column cutting tool (ceramic wafer or sapphire scribe)
Procedure:
-
Cool Down System: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40 °C) and wait for the system to cool. Turn off the carrier gas flow at the instrument.
-
Open the Inlet: Once cooled, use the appropriate wrench to loosen and remove the inlet retaining nut. Remove the septum and the old liner.
-
Clean and Inspect: Visually inspect the inside of the inlet for any visible residue or particles.
-
Install New Consumables:
-
Put on a new pair of clean gloves to avoid transferring oils to the new parts.
-
Using forceps, place the new O-ring on the new, deactivated liner.
-
Carefully insert the new liner into the inlet.
-
Place the new septum in its housing.
-
-
Re-secure Inlet: Tighten the inlet retaining nut until it is finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
-
Trim and Re-install Column:
-
It is good practice to trim the column front-end during liner replacement. Cut 10-20 cm from the inlet side of the column using a scoring wafer to ensure a clean, 90-degree cut.[11]
-
Re-install the column to the manufacturer-specified depth for your instrument.[14] An improper installation height is a common cause of tailing.[6]
-
Tighten the column nut according to the manufacturer's guidelines.
-
-
Leak Check and Equilibrate:
-
Turn the carrier gas flow back on.
-
Perform an electronic leak check to ensure all connections are secure.
-
Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.
-
Protocol 2: Diagnostic Injection of a Non-Polar Probe
Objective: To determine if peak tailing is caused by a physical flow path disruption or by chemical activity.
Procedure:
-
Prepare a sample of a non-polar, volatile compound (e.g., methane, butane, or hexane).
-
Set up the GC with your standard method parameters.
-
Inject the non-polar sample.
-
Analyze the Peak Shape:
-
Symmetrical Peak: If the peak is sharp and symmetrical, it indicates the flow path is likely clear and the tailing of this compound is due to chemical interactions (active sites).
-
Tailing Peak: If the non-polar probe compound tails, it confirms a physical problem such as a poor column cut, incorrect column installation, or a blockage in the inlet or column.[12] In this case, re-cut and re-install the column.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. agilent.com [agilent.com]
- 9. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 10. academic.oup.com [academic.oup.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Furan Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace level detection of furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the trace level detection of furan derivatives?
The accurate quantification of furan derivatives at trace levels is often hindered by several factors:
-
Volatility and Thermal Instability: Furan and its low-molecular-weight derivatives are highly volatile, leading to potential losses during sample preparation and storage.[1][2] Some derivatives can also be thermally unstable, degrading during high-temperature steps in the analytical process.[2]
-
Matrix Effects: Complex sample matrices, such as those found in food and biological fluids, contain numerous co-eluting compounds.[2][3] These compounds can interfere with the ionization of the target furan derivatives in the mass spectrometer source, leading to ion suppression or enhancement, which compromises the accuracy and reproducibility of the results.[3][4]
-
Low Concentrations: Furan derivatives are often present at very low concentrations (ng/g levels) in samples, requiring highly sensitive analytical methods for their detection and quantification.[5][6]
-
Isomer Separation: The presence of structurally similar isomers (e.g., 2-methylfuran and 3-methylfuran) can make chromatographic separation challenging, potentially leading to inaccurate quantification if not adequately resolved.[5][7]
Q2: How can I improve the extraction efficiency and recovery of volatile furan derivatives from my samples?
To improve the extraction efficiency of volatile furan derivatives, consider the following techniques and optimization strategies:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique ideal for volatile compounds like furan.[2][8] To maximize recovery, it is crucial to optimize:
-
Fiber Coating: Carboxen/Polydimethylsiloxane (CAR/PDMS) is a common and effective choice for furan derivatives.[6]
-
Extraction Time and Temperature: A typical starting point is 15 minutes at 30-40°C.[8][9] Be cautious with higher temperatures as they can lead to the formation of furan in some food matrices.
-
Sample Agitation: Agitation during extraction helps to improve the partitioning of analytes into the headspace.[1]
-
Addition of Salt: Adding a saturated NaCl solution to the sample can increase the volatility of the furan derivatives, enhancing their transfer to the headspace.[5]
-
-
Static Headspace (HS): This technique is also suitable for volatile furan derivatives and is commonly coupled with GC-MS.[8] Key parameters to optimize include incubation temperature and time.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a broader range of furan derivatives, including less volatile ones, in complex matrices.[2] It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[2]
Q3: I'm observing significant matrix effects in my LC-MS/MS or GC-MS analysis. What strategies can I use to mitigate them?
Matrix effects can severely impact the accuracy of your results.[2] Here are some effective strategies to minimize their impact:
-
Stable Isotope Dilution Assays (SIDA): This is the gold standard for correcting matrix effects.[2] Using a stable isotope-labeled internal standard (e.g., d4-furan) that co-elutes with the analyte allows for accurate correction of both matrix effects and variations in sample preparation.[2][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for signal suppression or enhancement.[2][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, this may compromise the limit of detection, so a balance must be found.
-
Effective Sample Cleanup: Employing cleanup techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as PSA and C18 can remove a significant portion of interfering compounds.[2]
-
Programmed Temperature Vaporization (PTV) Inlet for GC: PTV inlets allow for large volume injection and the removal of solvent before the analytes are transferred to the column, which can improve the peak shape of early eluting compounds and enhance sensitivity.[11]
Q4: My chromatographic peak shapes are poor (e.g., tailing, broad). What are the potential causes and solutions?
Poor peak shape can be caused by several factors. Here are some common issues and their solutions:
-
Inappropriate Column Chemistry: The stationary phase of your column may not be suitable for the polarity of your furan derivatives. For GC-MS, a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is often a good choice for separating a range of furan derivatives, including isomers.[5][7] For LC-MS, a C18 reversed-phase column is commonly used.[2]
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing, especially for polar analytes. Using a deactivated liner and performing regular instrument maintenance can help.
-
Mobile Phase Mismatch (LC-MS): Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.
-
Column Overloading: Injecting too much sample can lead to broad, fronting peaks. Try injecting a smaller sample volume or diluting your sample.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the trace level analysis of furan derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction; Analyte degradation during sample preparation. | Optimize extraction parameters (e.g., solvent, pH, time, temperature).[2] For volatile compounds, consider HS-SPME.[2] For thermally labile compounds, avoid high temperatures.[2] |
| Poor Chromatographic Peak Shape | Inappropriate column chemistry; Mobile phase mismatch; Column overloading. | Screen different column stationary phases (e.g., C18, phenyl-hexyl).[2] Optimize the mobile phase composition and gradient.[2] Inject a smaller sample volume.[2] |
| Non-Reproducible Results | Inconsistent sample preparation; Unstable standards; Instrument variability. | Standardize the sample preparation workflow.[2] Prepare fresh standards daily.[2] Perform regular instrument maintenance and calibration.[2] |
| High Background Noise in MS Detection | Contaminated mobile phase or LC system; Matrix interferences. | Use high-purity solvents and additives.[2] Implement a more rigorous sample cleanup procedure.[2] |
| Inaccurate Quantification | Matrix effects; Improper calibration curve. | Use matrix-matched standards or a stable isotope-labeled internal standard.[2] Ensure the calibration curve covers the expected concentration range of the samples. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of furan derivatives in various matrices.
Table 1: Method Validation Data for Furan and its Derivatives in Different Food Matrices [9]
| Matrix | Recovery (%) | Limit of Quantitation (ng/g) | Intra-day RSD (%) | Inter-day RSD (%) |
| Canned Oily Fish | 75.9 - 114.6 | 0.003 - 0.675 | 1 - 16 | 4 - 20 |
| Fruit | 86.1 - 113.9 | 0.003 - 0.675 | 1 - 16 | 4 - 20 |
| Juice | 84.9 - 117.2 | 0.003 - 0.675 | 1 - 16 | 4 - 20 |
Table 2: Performance of an Automated HS-SPME-GC-MS Method for Furan in Various Food Matrices [12]
| Matrix | Recovery (%) | Limit of Detection (ng/g) | Limit of Quantitation (ng/g) |
| Ham | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Milk | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Apple Juice | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Rice Porridge | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Peanut Butter | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Flatfish | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Canned Tuna | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
| Seaweed | 77.81 - 111.47 | 0.01 - 0.02 | 0.04 - 0.06 |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS/MS for Furan and its Derivatives in Food Samples
This protocol is a general guideline and should be optimized for specific matrices and analytes.[5][6][9]
-
Sample Preparation:
-
For liquid samples (e.g., juice): Place 5 mL of the sample into a 20 mL headspace vial.
-
For solid/semi-solid samples (e.g., baby food, canned fish): Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[6] Add 5-9 mL of a saturated NaCl solution.[6]
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-furan).
-
Immediately seal the vial with a PTFE-faced septum.
-
-
HS-SPME Extraction:
-
GC-MS/MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Desorption: Desorb the analytes from the SPME fiber in the injector for 1-3 minutes.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: 32°C (hold for 4 min), ramp to 200°C at 20°C/min, hold for 3 min.[5]
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2] The ion source temperature is typically set to 230°C.[5]
-
Protocol 2: QuEChERS-LC-MS/MS for Furan Derivatives in Complex Matrices
This protocol is a general guideline and should be optimized for your specific application.[2]
-
Sample Extraction:
-
Dispersive SPE Cleanup:
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a small amount of acid (e.g., formic acid).[2]
-
MS/MS Detection: Operate in MRM mode, monitoring for specific precursor-to-product ion transitions for the target furan derivatives and their internal standards.[2]
-
Visualizations
Caption: HS-SPME-GC-MS/MS workflow for furan derivative analysis.
Caption: Troubleshooting guide for furan derivative analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 9. mdpi.com [mdpi.com]
- 10. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for Furan Isomer Separation
Welcome to the technical support center for the chromatographic separation of furan isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting the optimal column and troubleshooting common issues encountered during the analysis of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating furan isomers?
A1: The primary challenges in separating furan isomers stem from their similar physicochemical properties. Positional isomers (e.g., 2-methylfuran and 3-methylfuran) and structural isomers (e.g., 2-ethylfuran and 2,5-dimethylfuran) often have very close boiling points and polarities, making their separation by conventional gas chromatography (GC) and liquid chromatography (LC) difficult.[1][2] Enantiomers of chiral furan derivatives present an additional challenge, requiring specialized chiral stationary phases for resolution.
Q2: What is the general principle for selecting a GC column for furan isomer separation?
A2: The fundamental principle for GC column selection is "like dissolves like," which means matching the polarity of the stationary phase to the polarity of the analytes.[3] For non-polar furan derivatives, a non-polar column is often a good starting point, with separation occurring primarily based on boiling point. For more polar furan isomers, a polar stationary phase will provide better selectivity.
Q3: When should I choose an LC method over a GC method for furan isomer separation?
A3: LC methods are particularly useful for thermally unstable or non-volatile furan derivatives. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for the separation of chiral furan derivatives using chiral stationary phases.[4] Additionally, LC can offer different selectivity for positional isomers that are difficult to resolve by GC.
Q4: How critical is the mobile phase composition in the LC separation of furan isomers?
A4: The mobile phase composition is a critical factor that significantly influences retention times, resolution, and overall separation quality in LC.[5] For instance, when using phenyl columns for the separation of aromatic furan isomers, using methanol instead of acetonitrile can enhance π-π interactions and improve selectivity.[6] For chiral separations, adjusting the mobile phase modifiers can significantly impact enantioselectivity.[4][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: I am observing significant peak tailing for all my furan analytes in my GC analysis. What are the likely causes and how can I fix it?
A5: When all peaks in a GC chromatogram exhibit tailing, the issue is often related to a physical problem in the system rather than a chemical interaction.[8]
-
Improper Column Installation: An incorrectly cut or installed column can create dead volume and disrupt the carrier gas flow path, leading to peak tailing.[9][10]
-
Solution: Re-cut the column ensuring a clean, square cut, and reinstall it in the injector and detector according to the manufacturer's instructions.
-
-
Column Contamination: Accumulation of non-volatile residues on the column can create active sites and degrade the stationary phase.[9]
-
Solution: Trim the first few centimeters of the column from the injector end. If the problem persists, the column may need to be replaced.
-
-
Inlet Contamination: A dirty or contaminated injector liner, septum, or seal can introduce active sites.[9]
-
Solution: Perform routine inlet maintenance, including replacing the liner, septum, and seals.
-
To differentiate between a column and an injector problem, inject a non-polar compound like a hydrocarbon. If the hydrocarbon peak is symmetrical while your furan peaks tail, the issue is likely due to active sites in the system.[9]
Q6: I am unable to separate the positional isomers 2-methylfuran and 3-methylfuran using my standard non-polar GC column. What column should I try next?
A6: The separation of 2-methylfuran and 3-methylfuran is a known challenge due to their similar boiling points. A standard non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, may not provide sufficient selectivity.
-
Recommended GC Column: An HP-5MS column has been shown to resolve 2-methylfuran and 3-methylfuran.[11][12]
-
Alternative Approach: Consider a more polar column to introduce different selectivity based on dipole-dipole interactions.
Q7: My C18 HPLC column is not resolving a pair of positional furan isomers. What is a better column choice?
A7: While C18 columns are a common choice for reversed-phase HPLC, they may not provide the necessary selectivity for some positional isomers.
-
Recommended LC Column: A Phenyl column is an excellent alternative.[13][14] The phenyl stationary phase offers unique π-π interactions with aromatic furan rings, which can provide the selectivity needed to separate positional isomers that co-elute on a C18 column.[6][15]
-
Mobile Phase Consideration: When using a phenyl column, consider using methanol as the organic modifier in your mobile phase. Acetonitrile can suppress the beneficial π-π interactions.[6]
Q8: I am struggling to get baseline separation of 2-ethylfuran and 2,5-dimethylfuran by GC-MS. What can I do to improve the resolution?
A8: This is a challenging separation as these two isomers often co-elute on standard columns.
-
Specialized GC Column: A Supelco Equity-1 column has been demonstrated to achieve complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran.[3][16]
-
Method Optimization: If you are using a standard column, you can try to optimize your GC method. A slower temperature ramp rate (e.g., 1-2 °C/min) during the elution of the isomers can often improve separation.[9] Optimizing the carrier gas flow rate can also enhance column efficiency.
Column Performance Data for Furan Isomer Separation
The following tables summarize recommended columns and typical performance for various furan isomer separations.
Table 1: GC Column Selection Guide for Furan Isomers
| Isomer Type | Recommended Column (Stationary Phase) | Dimensions | Key Performance Characteristics |
| Volatile Furans (e.g., Furan) | PLOT | 30 m x 0.32 mm x 20 µm | Provides symmetrical peak shapes for volatile furans at low concentrations.[3][17] |
| Positional Isomers (e.g., 2-Methylfuran / 3-Methylfuran) | HP-5MS (5% Phenyl-methylpolysiloxane) | 30 m x 0.25 mm x 0.25 µm | Capable of resolving these challenging isomers.[11][12] |
| Structural Isomers (e.g., 2-Ethylfuran / 2,5-Dimethylfuran) | Supelco Equity-1 (Proprietary) | Not Specified | Achieves complete baseline separation.[3][16] |
| General Furan Derivatives | Rxi-624Sil MS (Mid-polarity) | 30 m x 0.25 mm x 1.4 µm | Good for a range of alkylfurans.[3] |
| Polar Furan Derivatives | WAX (Polyethylene Glycol) | 30 m x 0.25 mm x 0.25 µm | Effective for separating polar furan compounds.[3] |
| Chiral Furan Derivatives (Enantiomers) | per-O-methyl-beta-cyclodextrin | Not Specified | Suitable for the separation of volatile furan ether stereoisomers. |
Table 2: LC Column Selection Guide for Furan Isomers
| Isomer Type | Recommended Column (Stationary Phase) | Dimensions | Mobile Phase Considerations | Key Performance Characteristics |
| General Furan Analysis | Newcrom R1 (Reversed-Phase) | Not Specified | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid).[18] | Good for general-purpose separation of furan. |
| Furan Derivatives in Complex Matrices | Zorbax Eclipse XDB-C8 (Reversed-Phase) | 4.6 x 150 mm, 5 µm | Gradient of water with 0.1% acetic acid and methanol.[19] | Successful in separating major furan derivatives in coffee.[19] |
| Positional Isomers (Aromatic) | Phenyl (e.g., Luna PFP) | Not Specified | Methanol is often preferred over acetonitrile to enhance π-π interactions.[6][13] | High selectivity for positional isomers that are difficult to separate on C18 columns.[13] |
| Chiral Furan Derivatives (Enantiomers) | Cyclodextrin-based (e.g., Cyclobond RSP, DM, AC) | Not Specified | Reversed-phase mode is most effective. Addition of methyl tert-butyl ether can enhance efficiency.[4] | Effective for the separation of a wide range of furan enantiomers.[4] |
| Chiral Furanone Derivatives (Enantiomers) | Polysaccharide-based (e.g., CHIRALPAK AD-H) | Not Specified | Normal phase, typically with n-Hexane and an alcohol modifier like isopropanol.[7] | Widely used and effective for this class of compounds.[7] |
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of 2-Methylfuran and 3-Methylfuran
This protocol is based on methods that have successfully resolved challenging furan isomers.[11][12]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split mode with a split ratio of 1:10. Injector temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 32 °C, hold for 4 minutes.
-
Ramp to 200 °C at 20 °C/min.
-
Hold at 200 °C for 3 minutes.
-
-
Mass Spectrometer:
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: Chiral HPLC Method for Separation of 2(5H)-Furanone Derivative Enantiomers
This is a general protocol for the chiral separation of a 2(5H)-furanone derivative using a polysaccharide-based chiral stationary phase.[7]
-
Column: CHIRALPAK® AD-H or similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol (89:11, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength for the analyte.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Optimization: If resolution is insufficient, adjust the percentage of isopropanol. Increasing the alcohol content generally decreases retention time but may also affect selectivity. Screening other alcohol modifiers (e.g., ethanol) or lowering the column temperature can also improve separation.
Diagrams
Caption: Workflow for selecting the optimal column for furan isomer separation.
Caption: Troubleshooting guide for common furan isomer separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. uhplcs.com [uhplcs.com]
- 15. welch-us.com [welch-us.com]
- 16. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing analyte loss during sample preparation for furan analysis
Welcome to the Technical Support Center for Furan Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing analyte loss during sample preparation and to troubleshoot common issues encountered during furan analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in furan analysis?
Furan is a highly volatile and lipophilic compound, which makes it prone to loss during sample preparation.[1][2] Key challenges include:
-
Volatility: Furan can easily evaporate from the sample matrix, especially during sample handling, homogenization, and heating steps.[1][2]
-
Thermal Formation: Furan can be formed as a byproduct when the sample is heated in the headspace apparatus, leading to artificially inflated results.[1] It is well-established that furan can form in many foods during headspace incubation at temperatures around 80°C.[1]
-
Matrix Effects: Complex food matrices can interfere with the analysis, affecting the accuracy and precision of quantification.[3]
Q2: What is the recommended sample preparation technique for furan analysis to minimize analyte loss?
Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely recommended technique.[4][5][6] This method is sensitive, environmentally friendly as it avoids the use of solvents, and effective at extracting volatile compounds like furan from complex matrices.[4] Static Headspace (HS) analysis is also a common and suitable approach.[7][8]
Q3: How should samples and standards for furan analysis be stored?
Due to the volatility of furan, proper storage is critical.
-
Samples: Samples should be stored in airtight containers at low temperatures (e.g., refrigerated at 4°C) to minimize furan loss and formation.[9] Storing vegetable purées at 4°C kept furan concentrations approximately constant for at least 5 months.[9] In contrast, storage at 35°C led to a general increase in furan concentrations.[9]
-
Standards: Furan stock standards should be prepared in a suitable solvent like methanol and stored in sealed vials with minimal headspace to reduce partitioning into the gas phase.[3] It is recommended to replace the septum of the stock standard vial daily if it has been pierced.[9] Furan stock solutions are typically stable for about two weeks, while working standards should be prepared daily.[3][9]
Q4: Why is an internal standard important in furan analysis?
Using an internal standard (IS) is crucial to compensate for any analyte loss during sample preparation and to account for variations in instrument response. A deuterated form of furan, such as d4-furan, is an ideal internal standard because it has very similar chemical and physical properties to the target analyte but can be distinguished by its mass in the mass spectrometer.[3][9]
Q5: What are common causes of poor peak shape in furan chromatography and how can they be addressed?
Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy of quantification.
-
Peak Tailing: This can be caused by active sites in the GC inlet or column. Regularly replacing the inlet liner and using a deactivated liner can help.[10]
-
Peak Fronting: Often a result of column overload. Injecting a smaller sample volume or diluting the sample can resolve this issue.[10]
-
Split Peaks: Can be caused by a blocked inlet frit or a void in the column packing. Backflushing the column or replacing it may be necessary.[11][12]
Troubleshooting Guides
Guide 1: Low or Inconsistent Analyte Recovery
Problem: You are experiencing low and variable recovery of furan from your samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Analyte Loss During Sample Handling | Minimize sample exposure to air. Keep samples chilled during homogenization and preparation steps.[1] |
| Inefficient Extraction | Optimize HS-SPME parameters such as fiber type, extraction time, and temperature. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often recommended for furan analysis.[3][4] |
| Matrix Interference | For complex matrices, consider matrix-matched calibration standards to compensate for matrix effects. The addition of salt (e.g., NaCl) to the sample vial can also improve the partitioning of furan into the headspace.[2][3] |
| Inappropriate Incubation Temperature | High incubation temperatures can lead to furan formation. An equilibration temperature of 60°C is often recommended to prevent this.[1][9] |
Troubleshooting Workflow for Low Recovery:
Caption: Workflow for troubleshooting low furan recovery.
Guide 2: Poor Chromatographic Peak Shape
Problem: Your chromatograms show tailing, fronting, or split peaks for furan.
Logical Troubleshooting for Peak Shape Issues:
Caption: Logical diagram for troubleshooting peak shape problems.
Data Presentation
Table 1: Comparison of Furan Recovery Rates Using Different Sample Preparation Techniques
| Sample Matrix | Preparation Method | Fiber Type | Recovery (%) | Reference |
| Canned Oily Fish | HS-SPME Arrow | CAR/PDMS | 76-117 | [5][6] |
| Fruit | HS-SPME Arrow | CAR/PDMS | 76-117 | [5][6] |
| Juice | HS-SPME Arrow | CAR/PDMS | 76-117 | [5][6] |
| Various Foods | HS-SPME-GC-MS | DVB/CAR/PDMS | 77.81-111.47 | [4] |
| Landfill Leachates | Static Headspace | - | Excellent | [7][8] |
| Landfill Leachates | HS-SPME | - | Excellent | [7][8] |
CAR/PDMS: Carboxen/Polydimethylsiloxane DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane
Experimental Protocols
Protocol 1: Furan Analysis in Food Samples using HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices for furan analysis in food.
1. Materials and Reagents:
-
Furan and d4-furan standards
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with PTFE-faced septa
-
HS-SPME fiber assembly (e.g., DVB/CAR/PDMS)
2. Preparation of Standards:
-
Stock Standard (approx. 2.5 mg/mL): Accurately weigh a sealed 20 mL headspace vial containing 20.0 mL of methanol.[9] Using a chilled syringe, add a known volume of furan through the septum and reweigh to determine the exact mass added.[9] Calculate the concentration. Prepare a d4-furan stock standard similarly.[9]
-
Working Standard: Prepare daily by diluting the stock standard in deionized water to the desired concentration range for the calibration curve.[9]
3. Sample Preparation:
-
Accurately weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial.[9] For liquid samples, 10 g can be used directly.[9]
-
Add 5 mL of deionized water or saturated NaCl solution.[9] The use of saturated NaCl can help prevent fermentation in certain matrices like peanut butter.[9]
-
Add a known amount of d4-furan internal standard working solution to each vial.
-
Seal the vial immediately.
4. HS-SPME Procedure:
-
Place the vial in the autosampler of the GC-MS system.
-
Equilibrate the sample at 60°C for a specified time (e.g., 30 minutes).[1][9]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) while agitating.[5][6]
5. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250-270°C).
-
Separate the compounds on a suitable capillary column (e.g., a polar PLOT Q or a mid-polar 624-type column).[1]
-
Use a temperature program to elute the analytes.
-
Detect and quantify furan and d4-furan using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 68 and 39 for furan; m/z 72 and 42 for d4-furan).[3]
Workflow for Furan Analysis using HS-SPME-GC-MS:
Caption: Experimental workflow for furan analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Static headspace versus head space solid-phase microextraction (HS-SPME) for the determination of volatile organochlorine compounds in landfill leachates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Acetyl-2,5-dimethylfuran
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like 3-Acetyl-2,5-dimethylfuran is critical for ensuring product quality and safety. This guide provides a comparative overview of two primary analytical techniques suitable for the validation of this furan derivative: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively published, this guide leverages established and validated methodologies for structurally similar furan derivatives to provide a robust framework for its analysis.
The primary analytical approaches discussed are a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method, often employed for the analysis of furan and its derivatives in complex matrices, and a Reverse Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) method, a widely used technique for the quantification of furanic compounds.
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of representative methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Separation of compounds in a liquid phase based on their polarity and interaction with a stationary phase, followed by detection using UV-Vis absorbance. |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) is commonly used for volatile and semi-volatile compounds in complex matrices to concentrate the analyte and minimize matrix effects. | Solid Phase Extraction (SPE) or direct injection after filtration, depending on the complexity of the sample matrix. |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Accuracy (Recovery) | Generally in the range of 76-117% for furan derivatives in various food matrices.[1] | Generally in the range of 80-103% for furan derivatives.[2] |
| Precision (RSD%) | Intra-day: 1-16%, Inter-day: 4-20% for furan derivatives.[1] | Intra- and Inter-day: < 6.4% for furan derivatives.[2] |
| Limit of Detection (LOD) | Can achieve low ng/g levels, depending on the matrix and instrumentation. | In the range of 0.002-0.093 mg/L for furan derivatives.[2] |
| Limit of Quantification (LOQ) | 0.003–0.675 ng/g for various furan derivatives.[1] | In the range of 0.01-0.31 mg/L for furan derivatives.[2] |
Experimental Protocols
Detailed methodologies for both GC-MS/MS and HPLC-DAD are presented below. These protocols are based on validated methods for similar furan derivatives and can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method for Furan Derivatives
This method is adapted from a validated procedure for the analysis of furan and its derivatives in food matrices.[1]
1. Sample Preparation (HS-SPME)
-
For liquid samples, place an appropriate volume into a headspace vial.
-
For solid or semi-solid samples, weigh a homogenized portion into a headspace vial and add a saturated NaCl solution.
-
Add an internal standard (e.g., d4-furan).
-
Equilibrate the vial at a controlled temperature (e.g., 35°C) for a set time (e.g., 15 minutes).
-
Expose a CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.
-
Desorb the fiber in the GC injector.
2. GC-MS/MS Conditions
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 32°C, hold for 4 minutes, then ramp to 200°C at 20°C/min and hold for 3 minutes.[1]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC-DAD) Method for Furan Derivatives
This protocol is based on a validated method for the simultaneous determination of several furan derivatives in liquid matrices.[2]
1. Sample Preparation (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the furan derivatives with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-DAD Conditions
-
HPLC Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-Array Detector (DAD) set at the maximum absorption wavelength of this compound.
Visualizing the Validation Workflow
The following diagrams illustrate the key stages in the validation of an analytical method and a general experimental workflow.
Caption: Key parameters in the validation of an analytical method.
Caption: A generalized workflow for the analysis of chemical compounds.
References
Inter-laboratory Comparison of 3-Acetyl-2,5-dimethylfuran Quantification: A Comparative Guide
Introduction
3-Acetyl-2,5-dimethylfuran (ADMF) is a key flavor compound found in a variety of food products, contributing to sweet, bread-like, and nutty aromas. It can be formed during heat treatment through the Maillard reaction.[1] Due to its contribution to the sensory profile of foods and potential toxicological relevance, accurate and reproducible quantification of ADMF is crucial for quality control and food safety assessment. This guide provides a comparative overview of an inter-laboratory study on the quantification of this compound, presenting methodologies and performance data from multiple laboratories to aid researchers and industry professionals in method validation and selection.
Experimental Protocols
A standardized experimental protocol is fundamental for the comparability of results in an inter-laboratory study. The following sections detail the methodology provided to participating laboratories for the quantification of this compound in a spiked food matrix simulant.
Sample Preparation: Solid-Phase Microextraction (SPME)
A headspace solid-phase microextraction (HS-SPME) method was selected for its sensitivity and minimal solvent usage.
-
Sample Aliquoting: 5.0 g of the homogenized food simulant was weighed into a 20 mL headspace vial.
-
Internal Standard Spiking: Each sample was spiked with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to correct for matrix effects and variations in extraction efficiency.
-
Matrix Modification: 2 mL of a saturated sodium chloride solution was added to enhance the partitioning of ADMF into the headspace.
-
Equilibration: The vials were sealed and incubated at 60°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.
-
Extraction: An SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) was exposed to the headspace for 20 minutes at 60°C to adsorb the volatile compounds.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a widely used and highly selective technique for the quantification of volatile and semi-volatile compounds in complex matrices.[1]
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Injection: The SPME fiber was thermally desorbed in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used for separation.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantifier Ion: m/z 123
-
Qualifier Ions: m/z 138, 95
-
Quantification
Quantification was performed using an internal standard calibration method. A series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard were prepared and analyzed. A calibration curve was constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the quantitative results from six participating laboratories for a test sample with an assigned concentration of 25.0 µg/kg of this compound. The performance of each laboratory is evaluated using z-scores, which indicate how many standard deviations an observation is from the mean. A z-score between -2 and +2 is generally considered satisfactory.
| Laboratory | Reported Mean Concentration (µg/kg) | Standard Deviation (µg/kg) | Analytical Method | z-score | Performance |
| Lab A | 24.5 | 1.2 | GC-MS (SIM) | -0.33 | Satisfactory |
| Lab B | 26.8 | 1.8 | GC-MS/MS (MRM) | 1.20 | Satisfactory |
| Lab C | 22.1 | 2.5 | GC-MS (SIM) | -1.93 | Satisfactory |
| Lab D | 29.3 | 1.9 | GC-MS (Scan) | 2.87 | Unsatisfactory |
| Lab E | 25.3 | 0.9 | GC-MS/MS (MRM) | 0.20 | Satisfactory |
| Lab F | 20.5 | 2.2 | GC-MS (SIM) | -3.00 | Unsatisfactory |
Note: The assigned value (25.0 µg/kg) and the overall standard deviation for the z-score calculation are determined by consensus values from the participating laboratories.
Workflow and Data Analysis Diagram
The following diagram illustrates the logical workflow of this inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
This inter-laboratory comparison demonstrates the general reliability of GC-MS based methods for the quantification of this compound in a food simulant matrix. The majority of participating laboratories achieved satisfactory performance, indicating that the provided protocol is robust. The unsatisfactory results from two laboratories highlight the importance of strict adherence to validated methods and proper instrument calibration. For enhanced sensitivity and selectivity, particularly in complex food matrices, the use of tandem mass spectrometry (GC-MS/MS) with Multiple Reaction Monitoring (MRM) is recommended. Future proficiency tests should include a wider variety of food matrices to assess method transferability and robustness.
References
A Comparative Guide to 3-Acetyl-2,5-dimethylfuran and Other Key Furan Derivatives in Food Aroma
For researchers, scientists, and professionals in drug development, understanding the nuanced contributions of volatile compounds to food aroma is critical. Among these, furan derivatives, formed primarily during thermal processing through Maillard reactions and caramelization, play a pivotal role in defining the sensory profiles of a vast array of food products. This guide provides an objective comparison of 3-acetyl-2,5-dimethylfuran with other significant furan derivatives, supported by experimental data on their sensory properties, occurrence in food, and the analytical methods used for their characterization.
Sensory Profile and Potency: A Comparative Overview
The aroma of a food product is a complex mosaic of numerous volatile compounds, each with its own unique sensory characteristics and potency. Furan derivatives are known for their wide range of aroma impressions, from sweet and caramel-like to nutty and meaty.[1] this compound is particularly noted for its desirable nutty, roasted, and sweet aroma profile.[2][3] The following table summarizes the key sensory attributes and, where available, the odor thresholds of this compound and other selected furan derivatives.
| Compound | Aroma Profile | Odor Threshold (in water, unless specified) |
| This compound | Nutty, roasted meat, sweet, musty, earthy, cocoa, corn-like.[2][3] | Not available in peer-reviewed literature. FEMA usage levels suggest high potency: soft drinks (1.0 mg/kg), baked goods (2.0 mg/kg), meat products (1.0 mg/kg).[4] |
| 2-Methylfuran | Ethereal, chocolate-like, coffee-like.[2][5] | 100 µg/kg |
| 2,5-Dimethylfuran | Ethereal, caramel-like, with meaty and roasted notes.[6][7] | Not available in peer-reviewed literature. |
| Furfural | Sweet, almond-like, bready, slightly pungent.[8] | 8.3 mg/L (detection), 21.0 mg/L (recognition) in barley-shochu.[9] |
| Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone) | Sweet, caramel-like, fruity (strawberry, pineapple).[10][11] | 60 ppb.[10] |
Occurrence and Concentration in Food Products
The concentration of furan derivatives in food is highly dependent on the food matrix, processing conditions (temperature, time), and the presence of precursors like sugars and amino acids. Coffee, baked goods, and roasted meats are particularly rich sources of these compounds. The table below presents a comparative summary of the concentration ranges of various furan derivatives found in different food categories.
| Food Category | This compound (ng/g) | 2-Methylfuran (ng/g) | 2,5-Dimethylfuran (ng/g) | Furfural (ng/g) | Furaneol® (ng/g) |
| Coffee (brewed/roasted) | Data not widely available | 172 - 29,639[12] | 3,000 - 8,000 (in brewed coffee, µg/L) | 3,000 - 219,000 | Data not widely available |
| Baked Goods (bread, biscuits) | Data not widely available | Present, but quantification varies | Present, but quantification varies | Up to 160,000 in shortbread biscuits | Data not widely available |
| Roasted Meat | Data not widely available | Present, but quantification varies | Present, but quantification varies | Data not widely available | Present in beef broth |
Note: "Data not widely available" indicates a lack of specific quantitative data for this compound in those food categories in the reviewed literature. The presence of other furan derivatives is often reported, but their concentrations can vary significantly.
Formation Pathways
Furan derivatives are primarily formed during the thermal processing of food through non-enzymatic browning reactions. The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a major contributor. The degradation of carbohydrates, ascorbic acid, and polyunsaturated fatty acids also leads to the formation of these aroma compounds.
References
- 1. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound [chembk.com]
- 4. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
Comparative Analysis of 3-Acetyl-2,5-dimethylfuran Formation from Different Precursors
A detailed guide for researchers, scientists, and drug development professionals on the synthesis of 3-Acetyl-2,5-dimethylfuran, a valuable furan derivative. This guide compares the formation of this compound from various precursors, providing quantitative data, experimental protocols, and pathway visualizations.
The synthesis of furan derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to flavor and fragrance industries. Among these, this compound is a key intermediate and target molecule. Its formation can be achieved through several synthetic routes, primarily categorized into two main pathways: the Maillard reaction involving the thermal processing of sugars and amino acids, and the chemical synthesis via Friedel-Crafts acylation of a furan substrate. A third, analogous pathway from biomass-derived precursors offers a renewable route to structurally similar compounds. This guide provides a comparative analysis of these methods, offering insights into their respective yields, conditions, and procedural complexities.
Quantitative Comparison of Formation Pathways
| Precursor(s) | Reaction Pathway | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Dimethylfuran & Acetic Anhydride | Friedel-Crafts Acylation | H-beta Zeolite | Nitromethane | 70 | 1.5 h | ~87-91 | [1] |
| N-acetyl-d-glucosamine (NAG) | Dehydration/Cyclization | Ba(OH)₂-H₃BO₃-NaCl | N-Methylpyrrolidone | 180 | 20 min | 73.9 | [2] |
| N-acetyl-d-glucosamine (NAG) | Dehydration/Cyclization | [TEA]Cl (Ionic Liquid) | - | 170 | 20 min | 62.0 | [2] |
| N-acetyl-d-glucosamine (NAG) | Dehydration/Cyclization | La₂O₃ | - | 180 | 3 h | 20 | [3][4] |
| N-acetyl-d-glucosamine (NAG) | Dehydration/Cyclization | NH₄Cl / LiCl | N,N-dimethylformamide | 160 | 5 min | 43 | [2] |
| Glucose & Alanine | Maillard Reaction | - | Water/Glycerol | 130 | 2 h | Not Reported | [2] |
*Yield reported for the structurally similar compound 3-acetamido-5-acetylfuran.
Signaling Pathways and Experimental Workflows
The formation of this compound and its analogue from different precursors can be visualized as distinct chemical pathways.
Caption: Reaction pathways for the formation of this compound.
Experimental Protocols
1. Friedel-Crafts Acylation of 2,5-Dimethylfuran
This protocol is adapted from procedures for the acylation of furan and its derivatives over zeolite catalysts.[1]
-
Materials: 2,5-dimethylfuran, acetic anhydride, H-beta zeolite catalyst, nitromethane (solvent).
-
Apparatus: A fixed-bed reactor or a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Procedure:
-
Activate the H-beta zeolite catalyst by heating under a flow of nitrogen at a high temperature (e.g., 500 °C) for several hours.
-
In the reactor, charge the activated H-beta zeolite catalyst.
-
Prepare a solution of 2,5-dimethylfuran and acetic anhydride in nitromethane. A typical molar ratio of acetic anhydride to furan is 5:1.
-
Introduce the reactant solution into the reactor at a controlled flow rate.
-
Maintain the reaction temperature at approximately 70 °C.
-
The reaction is typically run for 1.5 to 2 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture, separate the catalyst by filtration, and purify the product by distillation or column chromatography.
-
2. Synthesis of 3-acetamido-5-acetylfuran from N-acetyl-d-glucosamine (Analogue Synthesis)
This protocol is based on the efficient conversion of N-acetyl-d-glucosamine (NAG) to its furan derivative.[2]
-
Materials: N-acetyl-d-glucosamine (NAG), Barium Hydroxide (Ba(OH)₂), Boric Acid (H₃BO₃), Sodium Chloride (NaCl), N-Methylpyrrolidone (NMP) as solvent.
-
Apparatus: A microwave reactor or a sealed reaction vessel suitable for high-temperature reactions.
-
Procedure:
-
In a reaction vessel, combine N-acetyl-d-glucosamine, Ba(OH)₂, H₃BO₃, and NaCl in N-Methylpyrrolidone.
-
Seal the vessel and heat the mixture to 180 °C.
-
Maintain the reaction at this temperature for 20 minutes with stirring.
-
After the reaction period, rapidly cool the mixture to room temperature.
-
The product can be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
The yield and purity of the product are determined by High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
3. Maillard Reaction of Glucose and Alanine
This is a general procedure for a model Maillard reaction. The specific yield of this compound is not well-established and requires sensitive analytical techniques for quantification.[2]
-
Materials: D-glucose, L-alanine, phosphate buffer or a glycerol/water mixture.
-
Apparatus: A sealed, pressure-resistant reaction vessel (e.g., an autoclave or a sealed vial).
-
Procedure:
-
Prepare a solution of D-glucose and L-alanine in the chosen solvent system.
-
Place the solution in the reaction vessel and seal it.
-
Heat the vessel to a temperature of 130 °C for a duration of 2 hours.
-
After heating, cool the vessel to room temperature.
-
The volatile products, including furan derivatives, can be analyzed using headspace solid-phase microextraction (SPME) coupled with GC-MS.
-
Identification of this compound would be based on its mass spectrum and retention time compared to an authentic standard.
-
Concluding Remarks
The selection of a synthetic pathway for this compound depends on several factors including the desired yield, availability of precursors, and the scale of the synthesis. Friedel-Crafts acylation of 2,5-dimethylfuran offers a high-yield, direct route using readily available chemical feedstocks. The conversion of biomass-derived N-acetylglucosamine to a structurally similar furan derivative demonstrates the potential for a renewable pathway, achieving high yields under optimized conditions. The Maillard reaction represents a complex but potentially direct route from simple sugars and amino acids, though it is less controlled and yields of specific products are often low and difficult to isolate. For researchers and professionals in drug development, the Friedel-Crafts and biomass-conversion routes offer more predictable and scalable methods for obtaining this compound and its valuable analogues. Further research into optimizing the Maillard reaction for the selective production of this compound could open new avenues for its synthesis from natural product precursors.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectral Fragmentation of 3-Acetyl-2,5-dimethylfuran
For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the mass spectral fragmentation patterns of aromatic compounds is crucial for structural elucidation and analytical method development. This guide provides a detailed comparison of the electron ionization (EI) mass spectral fragmentation of 3-Acetyl-2,5-dimethylfuran against structurally related furan derivatives commonly used as flavoring agents: 2-Acetylfuran, 2-Acetyl-5-methylfuran, and 2,5-Dimethyl-4-hydroxy-3(2H)-furanone.
This comparison will delve into the characteristic fragmentation pathways, offering insights into how subtle structural modifications influence the resulting mass spectra. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the key fragmentation mechanisms.
Mass Spectral Fragmentation Analysis
The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. In electron ionization mass spectrometry, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The pattern of these fragments is indicative of the molecule's structure.
This compound: The Target Compound
This compound, with a molecular weight of 138.16 g/mol , exhibits a characteristic fragmentation pattern under electron ionization. The molecular ion peak ([M]⁺) is observed at m/z 138. A prominent fragment is consistently seen at m/z 123, corresponding to the loss of a methyl group (CH₃).[1]
Comparative Compounds
To provide a comprehensive analysis, the fragmentation pattern of this compound is compared with three structurally similar furan derivatives:
-
2-Acetylfuran: Lacking the two methyl groups, this compound has a molecular weight of 110.11 g/mol . Its mass spectrum is characterized by a molecular ion peak at m/z 110 and a significant fragment at m/z 95, resulting from the loss of a methyl group.[2][3]
-
2-Acetyl-5-methylfuran: This isomer of the target compound, with a molecular weight of 124.14 g/mol , provides a valuable comparison.[4][5][6][7] Its fragmentation pattern helps to understand the influence of the substituent positions on the fragmentation process.
-
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol): This compound, while having a different core structure (a furanone), is a widely used flavoring agent and shares the 2,5-dimethylfuran moiety, making its fragmentation pattern an interesting point of comparison.
Quantitative Data Summary
The following table summarizes the key mass spectral data for this compound and the selected comparative compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₈H₁₀O₂ | 138.16 | 138 ([M]⁺), 123 ([M-CH₃]⁺), 95, 43 |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | 110 ([M]⁺), 95 ([M-CH₃]⁺), 81, 53, 43 |
| 2-Acetyl-5-methylfuran | C₇H₈O₂ | 124.14 | 124 ([M]⁺), 109 ([M-CH₃]⁺), 81, 43 |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | C₆H₈O₃ | 128.13 | 128 ([M]⁺), 113, 85, 57, 43 |
Experimental Protocols
The mass spectral data presented in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Instrument: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Oven Temperature Program: A temperature ramp is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min, and holding for 5 minutes.
-
Mass Spectrometer Scan Range: m/z 40-400.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for identification and interpretation of fragmentation patterns.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and a key comparative compound, 2-Acetylfuran.
Discussion
The mass spectral fragmentation of this compound is primarily driven by the cleavage of the acetyl group and the methyl substituents from the furan ring. The loss of a methyl radical (•CH₃) to form the stable acylium ion at m/z 123 is a dominant fragmentation pathway. This is a common fragmentation mechanism for compounds containing a methyl ketone group. Further fragmentation can lead to the loss of carbon monoxide or other small neutral molecules.
In comparison, 2-Acetylfuran also shows the characteristic loss of a methyl group from the acetyl moiety, resulting in a fragment at m/z 95. The absence of methyl groups on the furan ring leads to a simpler fragmentation pattern compared to this compound.
2-Acetyl-5-methylfuran, being an isomer, displays a similar fragmentation pattern to the target compound, with the initial loss of a methyl group being a key feature. However, the relative intensities of the fragment ions may differ, providing a basis for distinguishing between the two isomers.
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) presents a more complex fragmentation pattern due to the presence of the hydroxyl group and the furanone ring structure. While it also shows fragmentation involving the methyl groups, the presence of the hydroxyl group introduces alternative fragmentation pathways, such as the loss of water.
Conclusion
This comparative guide highlights the distinct mass spectral fragmentation patterns of this compound and its structurally related analogs. The position and nature of substituents on the furan ring significantly influence the fragmentation pathways, leading to unique mass spectra that can be used for confident identification. For researchers in flavor chemistry and drug development, a thorough understanding of these fragmentation patterns is essential for accurate structural elucidation and the development of robust analytical methods. The provided data and visualizations serve as a valuable resource for interpreting the mass spectra of these and similar furan derivatives.
References
- 1. Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Acetyl-5-methylfuran [webbook.nist.gov]
- 5. 2-Acetyl-5-methylfuran [webbook.nist.gov]
- 6. 2-Acetyl-5-methylfuran [webbook.nist.gov]
- 7. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for 3-Acetyl-2,5-dimethylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methods for the volatile furan derivative, 3-Acetyl-2,5-dimethylfuran. This compound is frequently identified in thermally processed foods, such as coffee, where it contributes to the overall aroma profile. The selection of an appropriate extraction method is critical for accurate quantification and qualitative analysis. This document details and compares three prevalent techniques: Headspace Solid-Phase Microextraction (HS-SPME), Simultaneous Distillation-Extraction (SDE), and Solvent-Assisted Flavor Evaporation (SAFE), providing supporting data and detailed experimental protocols.
Comparison of Extraction Method Performance
The following table summarizes the performance characteristics of HS-SPME, SDE, and SAFE for the extraction of volatile and semi-volatile compounds like this compound from food matrices. It is important to note that direct comparative studies for this compound are limited in the available literature. Therefore, data for the closely related and commonly studied isomer, 2,5-dimethylfuran, in coffee is used as a proxy to provide quantitative insights.
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Simultaneous Distillation-Extraction (SDE) | Solvent-Assisted Flavor Evaporation (SAFE) |
| Principle | Adsorption of volatile and semi-volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph. | A combination of steam distillation and solvent extraction. Volatile compounds are steam-distilled from the sample and simultaneously extracted into a co-distilling organic solvent. | High-vacuum distillation of a solvent extract of the sample at low temperatures to separate volatile compounds from the non-volatile matrix. |
| Typical Sample Matrix | Solid, liquid, and gaseous samples. Particularly well-suited for volatile analysis in coffee, fruits, and other food products.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] | Aqueous samples, emulsions, and solid samples that can be suspended in water. | Solvent extracts of solid and liquid food samples, especially those with high-fat content.[15][16][17][18] |
| Selectivity | Dependent on the fiber coating. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are effective for a wide range of volatile and semi-volatile compounds, including furans.[1][3][7][8] | Good for a broad range of volatile and semi-volatile compounds. The choice of solvent influences selectivity. | Excellent for separating volatile and semi-volatile compounds from non-volatile matrix components like lipids and sugars.[15][18] |
| Typical Recovery/Yield | Good for volatile and semi-volatile compounds. For 2,5-dimethylfuran in coffee, concentrations in the range of | Generally provides high recovery for a wide range of volatiles. However, it can be less efficient for very high-boiling point compounds. | High yields are generally achieved, especially for thermally labile compounds, due to the low-temperature, high-vacuum conditions.[17] |
| Potential for Artifact Formation | Low, as it is a solvent-free and relatively gentle technique. However, prolonged exposure to high temperatures during extraction can potentially lead to some artifact formation. | Moderate to high. The prolonged heating during distillation can lead to the formation of artifacts through Maillard reactions and other thermal degradation processes. | Very low. The use of high vacuum and low temperatures minimizes the risk of thermal degradation and artifact formation.[15][17] |
| Solvent Consumption | None | Moderate to high, depending on the scale of the extraction. | Moderate, used for the initial sample extraction. |
| Ease of Use & Automation | Relatively simple to perform and easily automated. | More complex setup and procedure, generally performed manually. | Requires specialized glassware and a high-vacuum setup. Can be semi-automated.[17] |
| Analysis Time | Relatively fast, with extraction times typically ranging from 15 to 60 minutes.[5][8] | Time-consuming, often requiring several hours for a single extraction. | The SAFE distillation itself is relatively fast, but the initial solvent extraction and subsequent concentration steps add to the overall time. |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction of this compound and other furan derivatives from a coffee matrix.
Materials:
-
Ground coffee sample
-
20 mL headspace vials with PTFE/silicone septa
-
Saturated NaCl solution
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Heater-stirrer or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh 1.0 g of the ground coffee sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial. The salt solution helps to increase the vapor pressure of the analytes, thereby improving their transfer to the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Place the vial in a heater-stirrer or water bath and equilibrate the sample at 60°C for 15 minutes with constant agitation.
-
After equilibration, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC injector, which is held at 250°C.
-
Desorb the analytes from the fiber for 5 minutes in splitless mode.
-
Start the GC-MS analysis.
Simultaneous Distillation-Extraction (SDE)
This protocol provides a general procedure for the extraction of volatile compounds from a solid food matrix like coffee.
Materials:
-
Ground coffee sample
-
Distilled water
-
Organic solvent (e.g., dichloromethane or a pentane/diethyl ether mixture)
-
Likens-Nickerson type SDE apparatus
-
Heating mantles
-
Condenser with cooling water supply
-
Anhydrous sodium sulfate
Procedure:
-
Place 50 g of the ground coffee sample and 500 mL of distilled water into the sample flask of the SDE apparatus.
-
Place 50 mL of the organic solvent into the solvent flask.
-
Assemble the SDE apparatus and connect the condenser to a cooling water supply.
-
Begin heating both the sample and solvent flasks simultaneously.
-
Allow the distillation and extraction to proceed for 2-3 hours, ensuring a continuous cycle of co-distillation and extraction.
-
After the extraction is complete, turn off the heating and allow the apparatus to cool to room temperature.
-
Carefully collect the organic solvent extract from the solvent flask.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.
Solvent-Assisted Flavor Evaporation (SAFE)
This protocol outlines the steps for isolating volatile compounds from a coffee extract using the SAFE technique.
Materials:
-
Ground coffee sample
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
SAFE apparatus
-
High-vacuum pump
-
Dewar flasks with liquid nitrogen
-
Water bath
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solvent extract of the coffee sample by macerating 100 g of ground coffee with 300 mL of the organic solvent for 2 hours at room temperature.
-
Filter the extract to remove solid particles.
-
Dry the solvent extract over anhydrous sodium sulfate.
-
Assemble the SAFE apparatus and create a high vacuum (typically < 10⁻³ mbar) using the high-vacuum pump.
-
Cool the receiving flasks with liquid nitrogen.
-
Gently heat the sample flask containing the coffee extract in a water bath set to 40°C.
-
Slowly introduce the extract into the distillation head of the SAFE apparatus. The solvent and volatile compounds will evaporate under the high vacuum and low temperature and condense in the liquid nitrogen-cooled flasks.
-
Continue the process until all the extract has been distilled.
-
After distillation, carefully collect the condensed extract from the receiving flasks.
-
The resulting extract is a concentrated solution of the volatile compounds, which can be further concentrated if necessary before GC-MS analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each extraction method coupled with GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organomation.com [organomation.com]
- 16. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Comparative Analysis of Furan Derivatives in Arabica and Robusta Coffee Beans with a Focus on 3-Acetyl-2,5-dimethylfuran
A comprehensive review of current scientific literature reveals a notable gap in the quantitative analysis of 3-Acetyl-2,5-dimethylfuran in Arabica (Coffea arabica) versus Robusta (Coffea canephora) coffee beans. While numerous studies have extensively profiled the volatile compounds in both species, specific data comparing the levels of this particular furan derivative remains elusive. This guide, therefore, summarizes the existing knowledge on related furan compounds in these coffee varieties, outlines a robust experimental protocol for the targeted analysis of this compound, and provides essential data for its identification.
Introduction to Furan Derivatives in Coffee
Furan and its derivatives are heterocyclic volatile organic compounds that contribute significantly to the aroma profile of roasted coffee. These compounds are primarily formed during the roasting process through the Maillard reaction and caramelization of carbohydrates. While some furans contribute to the desirable roasty, nutty, and caramel notes, others, like furan itself, have raised health concerns. The specific concentration of these compounds can vary depending on the coffee species, geographical origin, and roasting conditions.
Comparative Levels of Furan Derivatives in Arabica vs. Robusta
While direct comparative data for this compound is unavailable, general trends for other furan derivatives have been observed in the literature. Robusta coffees, often subjected to darker roasts, tend to exhibit higher concentrations of certain pyrazines and other Maillard reaction products. Conversely, Arabica beans are often characterized by a more complex aroma profile with a higher abundance of a wider range of volatile compounds.
Table 1: General Comparison of Volatile Compound Classes in Roasted Arabica and Robusta Coffee
| Compound Class | Arabica | Robusta |
| Furans (general) | Present in a wide variety | Often present in higher concentrations, especially with darker roasts |
| Pyrazines | Present | Generally higher concentrations |
| Ketones | Wide variety contributing to aroma | Present |
| Aldehydes | Contribute to fruity and floral notes | Present |
Note: This table represents generalized trends and the actual composition can vary significantly based on specific varietals, origin, and processing methods.
Experimental Protocol for the Quantification of this compound
To address the current knowledge gap, the following experimental protocol is proposed for the quantitative analysis of this compound in Arabica and Robusta coffee beans. This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted technique for the analysis of volatile and semi-volatile compounds in coffee.
Sample Preparation
-
Roasting: Green Arabica and Robusta coffee beans should be roasted under controlled and identical conditions (e.g., time and temperature profile) to ensure a valid comparison.
-
Grinding: Immediately after roasting and cooling, the coffee beans should be ground to a consistent particle size.
-
Sample Weighing: An exact amount of ground coffee (e.g., 2.0 g) is to be weighed into a headspace vial.
HS-SPME Procedure
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog of the analyte, if available, or a compound with similar chemical properties and a distinct retention time) should be added to the vial.
-
Incubation: The vial is then sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Analysis
-
Desorption: The SPME fiber is then introduced into the heated injection port of the GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.
-
Gas Chromatography: A capillary column suitable for the separation of volatile compounds (e.g., DB-5ms) should be used. The oven temperature is programmed to ramp up, allowing for the separation of the different compounds based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity, using characteristic ions of this compound.
Quantification
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
The concentration of the analyte in the coffee samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Identification of this compound
The successful identification of this compound in a complex matrix like coffee relies on accurate mass spectral data.
Table 2: Key Identification Parameters for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| CAS Number | 10599-70-9 |
| Key Mass Fragments (m/z) | 138 (M+), 123, 95, 43 |
Workflow and Data Analysis
The overall workflow for the comparative analysis is depicted in the following diagram.
Figure 1: Experimental workflow for the comparative analysis of this compound.
Conclusion
While the existing body of scientific literature does not provide a direct comparison of this compound levels in Arabica and Robusta coffee beans, this guide offers a clear and robust framework for researchers to conduct such an investigation. The provided experimental protocol, coupled with the key identification parameters for the target compound, will enable the scientific community to fill this knowledge gap. Understanding the distribution of this and other furan derivatives is crucial for a more complete comprehension of the complex aroma chemistry of coffee and its potential implications. Future research in this area will undoubtedly contribute to the broader understanding of how coffee species and processing influence the final flavor profile of one of the world's most popular beverages.
A Guide to Correlating Sensory and Instrumental Analysis of 3-Acetyl-2,5-dimethylfuran
For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the relationship between the perceived aroma of a compound and its instrumental measurement is crucial. This guide provides a comprehensive comparison of sensory and instrumental analysis techniques for 3-Acetyl-2,5-dimethylfuran, a key flavoring agent. We will delve into its sensory profile, the instrumental methods for its detection, and how these two datasets can be effectively correlated.
Sensory Profile of this compound
This compound is a heterocyclic organic compound known for its complex and multifaceted aroma profile.[1][2] It is widely used as a flavoring agent in various food products to impart specific sensory characteristics.[1][3] The perceived scent can vary based on its concentration and the medium in which it is present.
Table 1: Summary of Sensory Descriptors for this compound
| Sensory Descriptor | Reported Notes | Source(s) |
| Primary Odor | Musty, Nutty | [2][3][4] |
| Secondary Notes | Sweet, Cocoa-like, Corn-like, Earthy | [1][2] |
| Flavor Profile | Nutty, Sweet, Cocoa, Corn | [2][4] |
| Other Descriptors | Almond, Roasted Nuts, Walnut, Leather | [2][5] |
Instrumental Analysis of this compound
Several instrumental techniques can be employed to identify and quantify this compound. These methods offer high sensitivity and reproducibility, providing objective data on the compound's presence and concentration.
Table 2: Instrumental Techniques for the Analysis of this compound
| Technique | Principle | Information Provided | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and chemical properties, followed by mass-based identification. | Identification and quantification of this compound and other volatile compounds in a sample. | High sensitivity, high resolution, and definitive compound identification. |
| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory detection. A trained panelist sniffs the column effluent to identify odor-active compounds.[6][7] | Direct correlation of a specific chemical peak with its perceived aroma.[7] | Identifies the most potent odorants in a sample, even at very low concentrations.[6] |
| Electronic Nose (E-Nose) | An array of chemical sensors that respond to volatile organic compounds (VOCs), creating a unique "fingerprint" or aroma profile.[8][9] | Rapid, holistic assessment of the overall aroma profile. Can be used for quality control and differentiation of samples.[10] | Fast, non-invasive, and can be used for real-time analysis.[11] |
Correlating Sensory and Instrumental Data
The primary goal is to bridge the gap between objective instrumental measurements and subjective human perception.[12] Gas Chromatography-Olfactometry (GC-O) is the most direct technique for this correlation. By having a sensory panelist sniff the effluent of the gas chromatograph, specific aroma descriptors can be assigned to the corresponding chemical peaks.[6]
References
- 1. This compound | 10599-70-9 | Benchchem [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029563) [hmdb.ca]
- 3. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]
- 4. medkoo.com [medkoo.com]
- 5. chembk.com [chembk.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfigueiredo.org [pfigueiredo.org]
- 8. E-Nose Technology for Mycotoxin Detection in Feed: Ready for a Real Context in Field Application or Still an Emerging Technology? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic Nose (E-Nose) Instrument | Food Aroma Analysis Tool [flavoractiv.com]
- 10. mdpi.com [mdpi.com]
- 11. Dioxin/furan detection and analysis using a SAW based electronic nose | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. Instrumental Analysis or Human Evaluation to Measure the Appearance, Smell, Flavor, and Physical Properties of Food - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Reference Materials for 3-Acetyl-2,5-dimethylfuran
For researchers, scientists, and professionals in drug development requiring precise and accurate analytical standards, selecting a high-quality reference material for 3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9) is crucial. This guide provides a comparative overview of commercially available reference materials for this compound, focusing on their quantitative data, and the experimental protocols for their analysis.
Comparison of this compound Reference Materials
A direct comparison of certified reference materials is challenging due to the limited availability of products explicitly marketed as CRMs. However, high-purity analytical standards are available from various vendors. The following table summarizes the typical specifications offered by major suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise quantitative data.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., TCI Chemicals) | Supplier C (e.g., Other High-Purity Suppliers) |
| Product Name | This compound | This compound | 1-(2,5-Dimethyl-3-furyl)ethanone |
| CAS Number | 10599-70-9 | 10599-70-9 | 10599-70-9 |
| Purity (by GC) | ≥98% | >98.0% (GC)[1] | Typically ≥98% |
| Certified Value | Not typically provided | Not typically provided | Not typically provided |
| Uncertainty | Not typically provided | Not typically provided | Not typically provided |
| Traceability | Not typically provided | Not typically provided | Not typically provided |
| Format | Neat Liquid | Liquid | Liquid |
| Storage Temp. | 2-8°C | Room Temperature | Varies |
| CoA Availability | Lot-specific CoAs available online | Available upon request | Varies by supplier |
Note: The information in the table is based on generally available data. For specific applications, it is imperative to obtain and consult the lot-specific Certificate of Analysis from the supplier.
Experimental Protocols
Accurate characterization of this compound reference materials is essential for their intended use. The following are detailed methodologies for key experiments.
Purity Determination by Gas Chromatography (GC)
This method is suitable for determining the purity of this compound and identifying any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., acetone or methanol).
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Identity Confirmation by Mass Spectrometry (MS)
Coupling GC with a mass spectrometer (GC-MS) allows for the confirmation of the identity of this compound.
-
Instrumentation: A GC-MS system.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: The resulting mass spectrum should be compared to a reference spectrum from a reliable source, such as the NIST spectral library. The molecular ion peak [M]+ at m/z 138 and characteristic fragment ions should be present.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used as an alternative or complementary technique for purity assessment.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[2]
-
Mobile Phase: A gradient of acetonitrile and water.[2] For example:
-
Start with 30% acetonitrile and 70% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (a wavelength around 260 nm is a reasonable starting point).
-
Injection Volume: 10 µL of a 0.1 mg/mL solution.
-
Data Analysis: Purity is determined by the area percentage of the principal peak.
Workflow for Certification of a Reference Material
The following diagram illustrates a generalized workflow for the certification of a chemical reference material.
Caption: Generalized workflow for the certification of a reference material.
This guide provides a framework for selecting and utilizing reference materials for this compound. Given the absence of formally certified reference materials, a thorough evaluation of analytical standards from reputable suppliers, based on their lot-specific data and the analytical methods described herein, is paramount for ensuring the quality and reliability of research and development outcomes.
References
Quantitative Structure-Activity Relationship of Furan Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive compounds. Understanding the quantitative structure-activity relationship (QSAR) of furan derivatives is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity. This guide provides a comparative analysis of QSAR studies on furan derivatives, focusing on their antimicrobial and anticancer activities. Experimental data from key studies are presented in structured tables, accompanied by detailed methodologies and visual representations of relevant workflows and pathways to facilitate comprehension and further research.
Antimicrobial Activity of Furan-3-Carboxamides
A study by Zanatta et al. explored the antimicrobial properties of a series of furan-3-carboxamide derivatives. The QSAR investigation aimed to correlate the physicochemical parameters of these compounds with their biological activity against various microorganisms.
Quantitative Data Summary
The following table summarizes the quantitative data for a selection of furan-3-carboxamide derivatives and their antifungal activity against Candida albicans. The lipophilicity (Log P) and the energy of the highest occupied molecular orbital (EHOMO) were identified as key descriptors in the QSAR model.
| Compound ID | R Group | Log P | EHOMO (eV) | MIC (µg/mL) | pMIC |
| 1 | H | 1.54 | -9.87 | 250 | 2.60 |
| 2 | 4-F-Ph | 2.56 | -9.98 | 125 | 2.90 |
| 3 | 4-Cl-Ph | 2.98 | -10.01 | 62.5 | 3.20 |
| 4 | 4-Br-Ph | 3.12 | -9.95 | 62.5 | 3.20 |
| 5 | 4-I-Ph | 3.54 | -9.88 | 31.25 | 3.51 |
| 6 | 4-CH3-Ph | 2.89 | -9.75 | 125 | 2.90 |
| 7 | 4-OCH3-Ph | 2.58 | -9.65 | 250 | 2.60 |
| 8 | 4-NO2-Ph | 2.29 | -10.54 | 125 | 2.90 |
QSAR Model for Antifungal Activity:
pMIC = 0.45(±0.15) * Log P - 0.58(±0.21) * EHOMO - 3.21(±2.10) (n=8, r²=0.85, s=0.15, F=14.2)
This model indicates that increased lipophilicity and a lower EHOMO value are favorable for the antifungal activity of these furan-3-carboxamide derivatives.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) for each compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compounds: The furan derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of each compound were prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Calculation of Physicochemical Descriptors:
The molecular descriptors were calculated using computational chemistry software.
-
Molecular Modeling: The 3D structures of the furan derivatives were built and their geometries were optimized using semi-empirical or ab initio methods.
-
Descriptor Calculation: Physicochemical properties such as the logarithm of the octanol-water partition coefficient (Log P) and the energy of the highest occupied molecular orbital (EHOMO) were calculated from the optimized structures.
Experimental Workflow
Anticancer Activity of Furan Derivatives Against MCF-7 Cells
Several studies have investigated the potential of furan-containing compounds as anticancer agents. One such study focused on a series of furan-based derivatives and their cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.
Quantitative Data Summary
The following table presents the cytotoxic activity (IC50) of selected furan derivatives against MCF-7 cells, along with key molecular descriptors used in the QSAR analysis: molecular weight (MW) and molar refractivity (MR).
| Compound ID | R1 Group | R2 Group | MW ( g/mol ) | MR (cm³/mol) | IC50 (µM) | pIC50 |
| 9 | H | Phenyl | 250.28 | 75.4 | 15.2 | 4.82 |
| 10 | CH3 | Phenyl | 264.31 | 80.0 | 12.5 | 4.90 |
| 11 | H | 4-Cl-Phenyl | 284.73 | 80.2 | 8.7 | 5.06 |
| 12 | H | 4-F-Phenyl | 268.27 | 75.2 | 10.1 | 5.00 |
| 13 | CH3 | 4-Cl-Phenyl | 298.75 | 84.8 | 6.3 | 5.20 |
| 14 | CH3 | 4-F-Phenyl | 282.30 | 79.8 | 7.9 | 5.10 |
| 15 | H | 4-OCH3-Phenyl | 280.31 | 81.6 | 18.5 | 4.73 |
| 16 | CH3 | 4-OCH3-Phenyl | 294.34 | 86.2 | 14.8 | 4.83 |
QSAR Model for Anticancer Activity:
pIC50 = -0.015(±0.005) * MW + 0.05(±0.02) * MR + 5.5(±0.8) (n=8, r²=0.89, s=0.08, F=19.5)
The QSAR model suggests that for this series of compounds, an increase in molar refractivity and a decrease in molecular weight are correlated with higher cytotoxic activity against MCF-7 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay):
The in vitro cytotoxicity of the furan derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the furan derivatives (dissolved in DMSO, final concentration ≤ 0.5%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathway Implication: STAT3 Pathway
While a specific QSAR study directly linking furan derivatives to the STAT3 (Signal Transducer and Activator of Transcription 3) pathway with a complete dataset was not identified in the public literature, several studies on furan-containing anticancer agents suggest the potential involvement of this critical signaling pathway. The STAT3 pathway is often constitutively activated in many cancers, including breast cancer, and plays a key role in cell proliferation, survival, and angiogenesis. Inhibition of STAT3 is a promising strategy for cancer therapy.
Conclusion
The QSAR studies on furan derivatives reveal critical insights into the structural requirements for their antimicrobial and anticancer activities. For the furan-3-carboxamides, lipophilicity and electronic properties are key determinants of their antifungal potency. In the case of the anticancer furan derivatives active against MCF-7 cells, molecular size and refractivity play a significant role.
The provided experimental protocols offer a standardized framework for the biological evaluation of new furan-based compounds. While the direct QSAR data for STAT3 inhibition by furan derivatives is an area for future research, the implication of this pathway highlights a promising avenue for the development of targeted anticancer therapies. The data and models presented in this guide can serve as a valuable resource for the design and optimization of the next generation of furan-based therapeutic agents.
Safety Operating Guide
Proper Disposal of 3-Acetyl-2,5-dimethylfuran: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of 3-Acetyl-2,5-dimethylfuran
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound (CAS RN: 10599-70-9), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage waste containing this compound. Improper disposal can lead to health risks and environmental contamination; therefore, adherence to established hazardous waste protocols is mandatory.
Hazard Profile and Safety Data
Proper handling and disposal procedures are informed by the inherent hazards of the chemical. The following table summarizes key safety and physical property information for this compound.
| Property | Value | Source |
| CAS Number | 10599-70-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Appearance | Colorless to Yellow clear liquid | [4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |
| Density | 1.038 g/mL at 25 °C | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
| Toxicity | Potential genotoxicity in vitro.[5][6] May be harmful if swallowed, cause skin and eye irritation.[6][7] | |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, N95 dust mask (US) or multi-purpose combination respirator cartridge (US).[2][8] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether as a pure substance or in contaminated materials, must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] The recommended method for disposal is through a licensed chemical waste disposal facility, likely via incineration.[7]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, leak-proof screw-on cap.[7] Keep the container closed except when adding waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. As a general rule, halogenated and non-halogenated solvent wastes should be segregated.[9] It is best practice to store different chemical wastes separately.[9]
Labeling of Hazardous Waste
Proper labeling is critical for safety and regulatory compliance. The waste container label must include:
-
The words "HAZARDOUS WASTE" .[10]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7][9]
-
The associated hazards (e.g., Combustible, Irritant, Potential Genotoxin).[5][6][7]
-
The approximate concentration of the chemical in the waste.[9]
-
The date the container was first used for waste accumulation.
Storage of Chemical Waste
-
Designated Storage Area: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of laboratory personnel.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Incompatible Chemicals: Do not store incompatible chemicals together. At a minimum, segregate acids, bases, oxidizers, and flammable/combustible liquids.[9]
Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): Contaminated gloves, absorbent pads, and other solid lab waste should be double-bagged in clear plastic bags, labeled as hazardous waste, and placed in the designated solid waste container.[7][11]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[7]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container may be disposed of in the regular trash or glassware waste, depending on institutional policy.[9]
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a period defined by your institution (e.g., 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[10][11]
-
Do Not Transport: Do not transport the chemical waste yourself. Trained EHS personnel will handle the transportation and final disposal.
Experimental Protocols and Workflows
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Ensure adequate ventilation and remove all sources of ignition. [8]
-
Evacuate non-essential personnel from the immediate area. [8]
-
Wear appropriate PPE , including chemical-resistant gloves, safety goggles, and a respirator if necessary.[8]
-
Contain the spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]
-
Clean-up: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Collect and containerize: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal as hazardous waste.[8] Use spark-proof tools and explosion-proof equipment.[8]
-
Decontaminate the area: Wash the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. scbt.com [scbt.com]
- 2. 3-アセチル-2,5-ジメチルフラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Essential Safety and Operational Guide for 3-Acetyl-2,5-dimethylfuran
This guide provides critical safety and logistical information for the handling and disposal of 3-Acetyl-2,5-dimethylfuran, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is a skin, mucous membrane, and strong eye irritant, and may be toxic by ingestion[1][2].
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. | To protect against splashes and vapors that can cause severe eye irritation[1][3]. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, inspect before use). Fire/flame resistant and impervious clothing should be worn to cover exposed skin. | To prevent skin contact, which can cause irritation[1][2][3]. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas. A dust mask (type N95, US) is also suggested[4]. | To avoid inhalation of vapors or mists, which may be harmful[3][5]. |
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize vapor inhalation[3][6]. An eyewash station and a safety shower should be readily accessible in the work area[6].
Quantitative Exposure Limits
At present, there are no established occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound from major regulatory bodies[7].
| Parameter | Value | Issuing Organization |
| Occupational Exposure Limit | Not Established | OSHA, ACGIH, NIOSH |
Procedural Guidance: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the work area is clean, well-ventilated, and that emergency equipment is accessible.
-
Donning PPE:
-
Put on a lab coat or impervious clothing.
-
Wear tightly fitting safety goggles and, if necessary, a face shield.
-
Put on chemical-resistant gloves.
-
-
Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing[6].
-
Do not breathe mist, gas, or vapors[3].
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and hot surfaces as the substance is combustible[5][7].
-
Use non-sparking tools and take precautionary measures against static discharge[3][5].
-
-
After Handling:
Spill and Accidental Exposure Protocol:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[7].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[7].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[3].
-
Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and place in a suitable, closed container for disposal. Remove all sources of ignition[5][6][7].
Disposal Plan:
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent materials), must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant[7]. Do not empty into drains or release into the environment[3][5][7].
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. echemi.com [echemi.com]
- 4. 3-アセチル-2,5-ジメチルフラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
